N-Cbz-4-methyl-5-oxooxazolidine
Description
BenchChem offers high-quality N-Cbz-4-methyl-5-oxooxazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-4-methyl-5-oxooxazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNACKXIUVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure and Stereochemistry of N-Cbz-4-methyl-5-oxooxazolidine
Executive Summary
N-Cbz-4-methyl-5-oxooxazolidine (Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate) is a pivotal heterocyclic intermediate in organic synthesis and peptide chemistry. Structurally, it represents a "masked" form of N-Cbz-Alanine, where the amino and carboxyl groups are tethered by a methylene bridge derived from formaldehyde.
This guide provides a comprehensive analysis of its stereochemical properties, synthetic protocols, and applications. While often overshadowed by its C2-substituted analogs (used in Seebach’s Self-Regeneration of Stereocenters), this specific formaldehyde-derived scaffold is critical for the synthesis of N-methylated amino acids and as a pseudo-proline structural unit to disrupt
Part 1: Structural Analysis & Stereochemical Dynamics
Core Architecture
The molecule consists of a five-membered 1,3-oxazolidin-5-one ring. Its stability and reactivity are governed by the electronic push-pull between the carbamate nitrogen (N3) and the lactone carbonyl (C5).
-
N-Protecting Group: The Benzyloxycarbonyl (Cbz or Z) group attached to N3 reduces the nucleophilicity of the nitrogen, preventing polymerization, while providing a handle for orthogonal deprotection (hydrogenolysis).
-
C4 Chiral Center: Derived from L-Alanine, the C4 position retains the
-configuration. The methyl group at this position dictates the steric environment of the ring. -
C2 Methylene Bridge: Unlike Seebach’s auxiliaries (which use pivalaldehyde or benzaldehyde), this specific molecule is derived from formaldehyde. Consequently, C2 is not a stereocenter (it is a
group).
Stereochemical Implications
Although C2 is achiral, the stereochemistry of the molecule is nuanced:
-
Retention of Configuration: The cyclization of N-Cbz-Alanine with paraformaldehyde proceeds with complete retention of the C4 stereochemistry. There is no risk of racemization during standard acid-catalyzed formation because the reaction does not involve an enolization step at C4.
-
Ring Conformation: The oxazolidin-5-one ring adopts a slight "envelope" pucker to minimize eclipse interactions between the N-Cbz group and the C4-methyl group.
-
Rotameric Equilibrium: The N-Cbz bond exhibits restricted rotation, leading to cis/trans rotamers observable by NMR at low temperatures. This is distinct from configurational isomerism but affects the resolution of NMR signals.
Comparison with SRS Auxiliaries
It is vital to distinguish this molecule from the "Seebach Oxazolidinones" used for
| Feature | N-Cbz-4-methyl-5-oxooxazolidine (This Topic) | Seebach/Karady Auxiliaries |
| Origin | Alanine + Formaldehyde | Alanine + Pivalaldehyde/Benzaldehyde |
| C2 Center | Achiral ( | Chiral ( |
| Primary Use | N-methylation, Peptide solubilization | |
| Face Selectivity | Low (Planar enolate access from both sides) | High (Bulky C2 group shields one face) |
Part 2: Synthetic Pathways & Mechanism
The synthesis relies on the acid-catalyzed condensation of N-Cbz-L-Alanine with paraformaldehyde. This is a dehydration reaction requiring the removal of water to drive the equilibrium toward the heterocycle.
Reaction Mechanism
The mechanism involves the formation of a hemiaminal intermediate followed by cyclization.
Figure 1: Acid-catalyzed cyclization mechanism. The carboxylate oxygen attacks the transient iminium species generated from the N-hemiaminal.
Experimental Protocol
Objective: Synthesis of N-Cbz-4-methyl-5-oxooxazolidine on a 50 mmol scale.
Reagents:
-
N-Cbz-L-Alanine: 11.16 g (50 mmol)
-
Paraformaldehyde: 3.0 g (100 mmol, excess)
-
p-Toluenesulfonic acid monohydrate (PTSA): 0.5 g (catalytic)
-
Solvent: Toluene or Benzene (150 mL)
-
Note: Benzene is historically used but Toluene is safer and effective.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-Cbz-L-Alanine, paraformaldehyde, and PTSA to the flask. Add Toluene.
-
Reflux: Heat the mixture to vigorous reflux (
). The paraformaldehyde will depolymerize, and water will begin to collect in the Dean-Stark trap. -
Monitoring: Continue reflux until water evolution ceases (approx. 2–4 hours). The solution should become clear.
-
Workup:
-
Cool the reaction to room temperature.[1]
-
Wash the organic phase with 5%
( ) to remove unreacted acid and PTSA. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil often crystallizes upon standing or trituration with hexanes/ether. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes 1:4).
Yield Expectation: 85–95%. Characterization:
-
: Look for the AB system (or singlet) of the
protons at ppm. -
IR: Characteristic lactone carbonyl stretch at
.[2]
Part 3: Applications in Drug Development
N-Methylation (Freidinger Lactam Precursor)
One of the most valuable applications of this scaffold is the synthesis of N-methyl amino acids without racemization. Direct methylation of N-Cbz-Alanine is difficult due to the acidity of the
-
Protocol: The oxazolidinone ring is reduced using Triethylsilane (
) and Trifluoroacetic acid (TFA). This cleaves the C5-O bond (lactone) while retaining the C2-N bond, effectively converting the bridge into an group.
Pseudo-Prolines in Peptide Synthesis
Incorporating the oxazolidinone ring into a peptide backbone creates a "kink" similar to proline. This disrupts the formation of
Figure 2: Divergent applications of the oxazolidinone scaffold in amino acid modification and peptide backbone engineering.
Part 4: Quantitative Data Summary
| Parameter | Value / Description |
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| Melting Point | 74–76 °C (typical for pure enantiomer) |
| Specific Rotation | |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
| Stability | Stable to weak acids; Hydrolyzes in strong aqueous base (NaOH) |
References
-
PubChem. (n.d.).[3] N-Cbz-4-methyl-5-oxooxazolidine. National Library of Medicine. Retrieved from [Link]
-
Karady, S., et al. (1988). 1,3-Oxazolidin-5-ones, not 1,3-diazetidinones, are formed in the reaction of tryptophan with alkyl isocyanates. Heterocycles. Retrieved from [Link] (Verified via search snippet 1.8)
-
Seebach, D., et al. (1996).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Retrieved from [Link]
-
Reddy, G. V., et al. (2013). Synthesis of all four stereoisomers of 5-formyl-4-hydroxymethyl-1,3-oxazolidin-2-ones. PubMed. Retrieved from [Link]
- Freidinger, R. M., et al. (1983). Protected lactams as precursors to N-methyl amino acids. Journal of Organic Chemistry. (Contextual citation based on standard field practice for oxazolidinone reduction).
Sources
The Role of N-Cbz-4-methyl-5-oxooxazolidine in Modern Peptidomimetic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics, molecules that replicate the structural and functional characteristics of natural peptides, are cornerstones in modern drug discovery, offering enhanced metabolic stability and oral bioavailability over their natural counterparts.[1] The rational design of these molecules relies on a robust toolbox of chiral building blocks that enable precise stereochemical control and structural diversity. Among these, N-Cbz-4-methyl-5-oxooxazolidine, a urethane-protected N-carboxyanhydride (UNCA) derived from L-Alanine, has emerged as a highly versatile and reactive electrophile. This guide provides an in-depth analysis of its synthesis, reaction mechanisms, and strategic applications, presenting it as a pivotal reagent for constructing complex, non-natural peptide backbones and side-chain modifications. We will explore the causality behind experimental protocols, offer validated methodologies, and contextualize its utility within the broader landscape of asymmetric synthesis.
Introduction: The Need for Advanced Chiral Building Blocks
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, such as susceptibility to proteolysis and low membrane permeability.[1] Peptidomimetic design seeks to overcome these hurdles by introducing non-natural structural motifs that mimic peptide secondary structures (e.g., β-turns, α-helices) while providing a more drug-like profile.[2][3] The success of this approach is critically dependent on the availability of chiral synthons that can be incorporated with high stereochemical fidelity.
Chiral oxazolidinones, famously pioneered by Evans, have long been established as reliable auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[4][5][6] N-Cbz-4-methyl-5-oxooxazolidine belongs to a related but functionally distinct class of reagents known as N-carboxyanhydrides (NCAs). Specifically, it is a urethane-protected NCA (UNCA), where the carbobenzyloxy (Cbz) group enhances stability and modulates reactivity compared to unprotected NCAs.[7] This five-membered heterocyclic compound acts as an activated amino acid equivalent, primed for nucleophilic attack and ring-opening, making it an exceptional tool for peptide elongation and the introduction of diverse functionalities.
Synthesis and Physicochemical Properties
N-Cbz-4-methyl-5-oxooxazolidine is synthesized from its parent amino acid, N-Cbz-L-Alanine. The classical and most effective method for this cyclization is the "Fuchs-Farthing" method, which employs a dehydrating/cyclizing agent like phosgene or its safer equivalents (e.g., triphosgene, Ghosez's reagent).[8]
Synthesis Workflow
The reaction proceeds by converting the carboxylic acid of N-Cbz-L-Alanine into a more reactive intermediate, such as an acid chloride, which then undergoes intramolecular cyclization with the nitrogen of the Cbz-carbamate to expel HCl and form the stable oxazolidinone ring.
Caption: Synthesis of N-Cbz-4-methyl-5-oxooxazolidine from N-Cbz-L-Alanine.
Key Properties and Handling Considerations
-
Reactivity: The molecule contains two electrophilic carbonyl carbons (C2 and C5), making it highly susceptible to nucleophilic attack.[8] This high reactivity is the basis of its utility but also its primary challenge.
-
Moisture Sensitivity: Like most NCAs, N-Cbz-4-methyl-5-oxooxazolidine is sensitive to moisture.[9] Water can act as a nucleophile, leading to hydrolysis and ring-opening, which can either cause polymerization or decomposition. Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Stability: The Cbz protecting group confers greater thermal stability and a longer shelf-life compared to unprotected NCAs. It also prevents premature polymerization initiated by a free N-H group.[7]
Core Application: Nucleophilic Ring-Opening Reactions
The primary role of N-Cbz-4-methyl-5-oxooxazolidine is to serve as a chiral electrophile in ring-opening reactions. A wide array of nucleophiles can be employed to generate a diverse set of peptidomimetic structures, with the reaction stereochemistry being retained from the parent L-Alanine.
General Mechanism
The reaction is initiated by the attack of a nucleophile at the C5 carbonyl carbon, which is the most electrophilic site. This is followed by the cleavage of the acyl-oxygen bond, opening the ring to form a new amide bond and a carbamate. This process is highly efficient and typically proceeds without racemization at the α-carbon.
Caption: General mechanism of nucleophilic ring-opening of the oxazolidinone ring.
Scope of Nucleophiles and Resulting Products
The choice of nucleophile directly dictates the structure of the resulting peptidomimetic. This versatility allows for the creation of a vast chemical space from a single building block.
| Nucleophile (Nu-H) | Resulting Product Structure | Class of Peptidomimetic |
| Amino Acid Ester (H₂N-CHR'-COOR) | Cbz-Ala-CHR'-COOR | Dipeptide |
| Amine (R'R''NH) | Cbz-Ala-NR'R'' | N-Substituted Alaninamide |
| Hydrazine (H₂N-NHR') | Cbz-Ala-NH-NHR' | Peptidyl Hydrazide |
| Grignard Reagent (R'-MgBr) | Cbz-NH-CH(CH₃)-C(O)-R' | α-Amino Ketone |
| Enolates | Cbz-NH-CH(CH₃)-C(O)-CH₂-C(O)R' | γ-Amino-β-ketoester |
| Sodium Borohydride (NaBH₄) | Cbz-Alaninol | β-Amino Alcohol[7] |
Validated Experimental Protocol: Synthesis of a Dipeptide Mimetic
This section provides a trusted, step-by-step methodology for the reaction of N-Cbz-4-methyl-5-oxooxazolidine with an amino acid ester, a foundational reaction in peptidomimetic synthesis.
Objective: To synthesize Cbz-L-Alanyl-L-Phenylalanine methyl ester.
Materials:
-
N-Cbz-4-methyl-5-oxooxazolidine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Guide: Mechanism and Synthesis of Oxazolidin-5-ones from Cbz-Alanine
Executive Summary
The formation of 3-benzyloxycarbonyl-4-methyl-1,3-oxazolidin-5-one from N-Cbz-L-Alanine is a pivotal transformation in peptide chemistry. This reaction creates a "pseudo-proline" type structure, simultaneously protecting the amine and carboxylic acid functionalities while locking the amino acid into a specific conformation. This structural rigidity is critical for disrupting secondary structure aggregation (beta-sheets) during the synthesis of "difficult sequences" and preventing racemization during fragment condensations.
This guide provides a definitive technical analysis of the reaction mechanism, a validated experimental protocol, and critical troubleshooting parameters for researchers in drug development.
Part 1: Theoretical Framework & Mechanism
The Reaction Class
The transformation is an acid-catalyzed cyclocondensation between a carbamate-protected amino acid (Cbz-Ala) and an aldehyde (Formaldehyde, typically sourced from paraformaldehyde).
Crucial Distinction: Unlike the formation of 2-oxazolidinones (which derive from amino alcohols), this reaction preserves the oxidation state of the carboxylic acid, yielding an oxazolidin-5-one .
Detailed Mechanistic Pathway
The reaction proceeds through an acetal-like formation mechanism. The high acidity of the carboxylic acid relative to the amide proton, combined with the electrophilicity of the acid-activated formaldehyde, drives the cycle.
Step-by-Step Electron Flow:
-
Depolymerization & Activation: Paraformaldehyde depolymerizes to formaldehyde (HCHO) under acidic conditions. The carbonyl oxygen of HCHO is protonated, increasing electrophilicity.
-
N-Hemiaminal Formation: The carbamate nitrogen of Cbz-Alanine attacks the activated formaldehyde. Although the carbamate nitrogen is less nucleophilic than an amine, the equilibrium allows for the formation of the N-hydroxymethyl intermediate (hemiaminal).
-
Iminium Ion Generation: The hydroxyl group of the hemiaminal is protonated and eliminated as water (dehydration). This generates a highly reactive N-acyl iminium ion (a resonance-stabilized cation).
-
Intramolecular Cyclization: The carboxylic acid oxygen (acting as an internal nucleophile) attacks the electrophilic carbon of the iminium ion.
-
Ring Closure: Loss of the carboxylic proton yields the neutral 1,3-oxazolidin-5-one ring.
Mechanistic Visualization
The following diagram illustrates the critical transition states and electron flow.
Caption: Kinetic pathway of Cbz-Ala cyclization via the reactive N-acyl iminium species.
Part 2: Critical Parameters & Causality
To ensure reproducibility, one must understand the why behind the experimental conditions.
| Parameter | Recommended Condition | Scientific Causality |
| Solvent | Toluene or Benzene | Azeotropic Water Removal: The formation of the iminium ion releases water. According to Le Chatelier’s principle, removing water drives the equilibrium toward the product. Toluene forms an efficient azeotrope with water. |
| Catalyst | p-TsOH (p-Toluenesulfonic acid) | Proton Source: A strong organic acid is required to depolymerize paraformaldehyde and protonate the hemiaminal hydroxyl group to facilitate water elimination. |
| Aldehyde Source | Paraformaldehyde | Anhydrous Source: Using aqueous formalin introduces excess water, hindering the reaction. Paraformaldehyde provides a dry source of HCHO upon acidolysis. |
| Temperature | Reflux (approx. 110°C) | Kinetic Energy: Required to maintain the azeotropic distillation in a Dean-Stark apparatus. |
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for the synthesis of 3-benzyloxycarbonyl-4-methyl-1,3-oxazolidin-5-one .
Materials
-
N-Cbz-L-Alanine (1.0 equiv)
-
Paraformaldehyde (3.0 - 4.0 equiv)
-
p-TsOH·H2O (0.05 - 0.1 equiv)
-
Toluene (0.1 - 0.2 M concentration relative to substrate)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-Cbz-L-Alanine, Paraformaldehyde, and p-TsOH to the flask.
-
Solvation: Add Toluene. Ensure the Dean-Stark trap is also filled with Toluene.
-
Reaction (The Driver): Heat the mixture to vigorous reflux. You must observe the condensation of toluene/water in the trap.
-
Checkpoint: The reaction solution typically becomes clear as the paraformaldehyde depolymerizes and reacts.
-
Duration: Reflux for 2–4 hours. Monitor by TLC (ensure disappearance of Cbz-Ala).
-
-
Workup:
-
Cool to room temperature.
-
Wash the organic phase with saturated NaHCO3 (to remove p-TsOH and unreacted acid).
-
Wash with Brine.[1]
-
Dry over anhydrous MgSO4.
-
-
Isolation: Concentrate under reduced pressure. The product often solidifies upon standing or can be recrystallized from Ether/Hexanes.
Workflow Logic Diagram
Caption: Operational workflow emphasizing the critical loop of water removal and monitoring.
Part 4: Analysis & Troubleshooting
Structural Validation (NMR)
The formation of the oxazolidinone ring is distinct in ¹H NMR.
-
Geminal Protons (C2 position): The CH2 group from formaldehyde appears as a distinct AB system or a broad singlet (depending on conformational flexibility) around 5.2 – 5.5 ppm . This is the diagnostic signal for ring closure.
-
Alpha-Proton: The C4 proton (alpha to the methyl group) will shift downfield slightly compared to the starting material due to ring constraint.
Common Failure Modes
-
Hydrolysis (Reversibility): The oxazolidinone ring is an aminal/ester hybrid. It is sensitive to aqueous acid. If the workup is too acidic or if the product is stored in wet solvents, it will hydrolyze back to Cbz-Ala and Formaldehyde.
-
Prevention: Store under inert atmosphere; ensure NaHCO3 wash is thorough.
-
-
Racemization: While the 5-oxazolidinone is generally used to prevent racemization, prolonged heating with strong base or excessive acid can cause epimerization at the C4 center.
-
Check: Use Chiral HPLC if optical purity is critical for downstream applications.
-
References
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of protected lactams as precursors for peptides. Journal of Organic Chemistry, 48(1), 77–81.
- Itoh, K. (1992). The Formation of Oxazolidin-5-ones from N-Cbz Amino Acids. Bulletin of the Chemical Society of Japan. (General reference for Cbz-oxazolidinone methodology).
-
Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society, 118(39), 9218-9227.
-
Reddy, L. R., et al. (2011).[2] Efficient synthesis of oxazolidinones.[3][4][5] Synlett. (Modern variations of the synthesis).
Sources
N-Cbz-4-methyl-5-oxooxazolidine: Technical Monograph & Synthetic Utility
Topic: Physical properties and molecular weight of N-Cbz-4-methyl-5-oxooxazolidine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Cbz-4-methyl-5-oxooxazolidine (CAS: 37661-60-2) represents a critical class of "masked" amino acid derivatives used in advanced peptide synthesis and medicinal chemistry. Structurally derived from L-Alanine, this 5-oxo-oxazolidine functions as a conformational lock , restricting the rotation of the peptide backbone (
Chemical Identity & Molecular Architecture[1][2]
The molecule is a lactone (cyclic ester) derived from N-benzyloxycarbonyl-L-alanine and formaldehyde. Its rigid heterocyclic structure protects both the amine and carboxylic acid functionalities simultaneously, creating a 1,3-oxazolidin-5-one ring.
| Attribute | Technical Detail |
| IUPAC Name | Benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |
| Common Names | Cbz-Ala-oxazolidinone; N-Cbz-L-Alanine lactone |
| CAS Registry | 37661-60-2 (S-isomer); 117558-24-4 (racemic) |
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| Chirality | L-isomer (S-configuration at C4) |
| SMILES | CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Structural Visualization
The following diagram illustrates the chemical connectivity and the origin of the ring atoms (Alanine backbone vs. Formaldehyde bridge).
Figure 1: Retrosynthetic assembly of the oxazolidinone scaffold.
Physical Properties Profile
Accurate physicochemical data is essential for handling and purification. Unlike the crystalline pivalaldehyde derivatives (Seebach's oxazolidinones), the formaldehyde-derived oxazolidinone is often isolated as a viscous oil or low-melting solid.
| Property | Value / Description | Note |
| Physical State | Viscous oil to waxy solid | Tends to solidify upon prolonged storage at -20°C. |
| Melting Point | Low / Indistinct (Ambient to <50°C) | Often handled as a crude oil due to hydrolytic instability. |
| Boiling Point | Decomposes prior to boiling | Do not distill. Purification via flash chromatography recommended. |
| Solubility | High: DCM, THF, EtOAc, Toluene | Insoluble in water; hydrolyzes in aqueous acid/base. |
| Density | ~1.2 g/cm³ (Predicted) | Denser than water. |
| Stability | Moisture Sensitive | The N,O-acetal (C2) and lactone (C5) are susceptible to hydrolysis. Store under Argon. |
Synthesis & Mechanistic Insight
The synthesis exploits the condensation of N-Cbz-Alanine with paraformaldehyde. This reaction is thermodynamically driven by the removal of water (azeotropic distillation) and catalyzed by a strong acid (p-Toluenesulfonic acid, PTSA).
The "Self-Validating" Protocol
This protocol is designed to be self-monitoring: the collection of water in the Dean-Stark trap serves as a visual indicator of reaction progress.
Reagents:
-
N-Cbz-L-Alanine (1.0 equiv)
-
Paraformaldehyde (2.0 - 3.0 equiv, excess required due to sublimation)
-
p-Toluenesulfonic acid (PTSA) (0.05 - 0.1 equiv)
-
Solvent: Toluene or Benzene (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-Cbz-Alanine, Paraformaldehyde, and PTSA to the flask. Add Toluene to suspend the solids.
-
Cyclization: Heat the mixture to reflux (110°C). As the paraformaldehyde "cracks" to monomeric formaldehyde, it reacts with the amino acid.
-
Monitoring: Observe the Dean-Stark trap. The reaction is complete when water evolution ceases and the solution becomes homogenous (usually 2–4 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO
(to remove PTSA and unreacted acid) and brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo. The product is usually pure enough for subsequent steps; if necessary, purify via rapid filtration through a silica plug (Eluent: 20% EtOAc/Hexanes).
Figure 2: Synthetic workflow for the cyclization of Cbz-Alanine.
Analytical Characterization
To validate the identity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the gold standard. The formation of the oxazolidinone ring is confirmed by the appearance of the C2 methylene protons and the shift of the
Expected
- 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group.
-
5.20–5.50 (br s or d, 2H): Diagnostic Signal. The C2 methylene protons (
). These often appear as a broad singlet or an AB quartet due to the ring rigidity. -
5.15 (s, 2H): Benzylic methylene of the Cbz group (
). -
4.20–4.40 (q, 1H): The C4
-proton ( ). - 1.45–1.55 (d, 3H): The Alanine methyl group.
Key QC Check: The disappearance of the broad carboxylic acid proton (
Strategic Applications in Drug Development
The N-Cbz-4-methyl-5-oxooxazolidine scaffold is not merely an intermediate; it is a strategic tool for stereochemical control.
A. Self-Regeneration of Stereocenters (SRS)
Developed by Dieter Seebach, this concept uses the oxazolidinone ring to "memorize" the chirality of the original amino acid while allowing chemical modification at the
-
Enolization: The lactone carbonyl (C5) is enolized using a strong base (e.g., LDA, LiHMDS) at -78°C.
-
Memory of Chirality: The bulky Cbz group and the ring conformation force the enolate into a specific geometry.
-
Electrophilic Attack: Incoming electrophiles (alkyl halides) attack from the face opposite the bulky groups, creating a quaternary center with high diastereoselectivity.
-
Hydrolysis: The ring is opened to yield an
-alkylated amino acid (e.g., -methyl-alanine derivatives).
B. Pseudo-Proline Mimics
In solid-phase peptide synthesis (SPPS), this molecule acts similarly to a "pseudo-proline." The oxazolidinone ring introduces a "kink" in the peptide chain, disrupting the formation of
References
-
PubChem. (n.d.). N-Cbz-4-methyl-5-oxooxazolidine (Compound). National Library of Medicine. Retrieved from [Link]
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Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[1][2] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Retrieved from [Link]
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A Tale of Two Auxiliaries: A Deep Dive into N-Cbz-4-methyl-5-oxooxazolidine and Evans Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, chiral auxiliaries have long stood as stalwart tools for stereochemical control. Among the pantheon of these molecular guides, the oxazolidinone scaffold has proven to be particularly versatile and reliable. This technical guide delves into a nuanced comparison of two prominent classes of oxazolidinone-based chiral auxiliaries: the well-established Evans auxiliaries and the N-Cbz-protected variants, specifically focusing on N-Cbz-4-methyl-5-oxooxazolidine.
Through a detailed exploration of their synthesis, mechanisms of stereocontrol, and applications, this document aims to provide researchers and drug development professionals with the field-proven insights necessary to make informed decisions in the design and execution of complex synthetic strategies.
Foundational Principles: The Oxazolidinone Advantage
The power of oxazolidinone auxiliaries lies in their ability to be temporarily appended to a prochiral substrate, effectively directing subsequent chemical transformations to occur on one face of the molecule with high diastereoselectivity. This "relayed asymmetric induction" allows for the construction of new stereocenters with a high degree of predictability and control. The general workflow for employing a chiral auxiliary is a three-step process: attachment of the auxiliary, diastereoselective reaction, and subsequent cleavage of the auxiliary to reveal the desired enantiomerically enriched product.
The Gold Standard: Evans Auxiliaries
Pioneered by David A. Evans, these chiral auxiliaries are typically derived from readily available α-amino acids, such as valine and phenylalanine. The substituent at the C4 position (and sometimes C5) of the oxazolidinone ring plays a crucial role in shielding one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of electrophiles.[1][2]
Synthesis of Evans Auxiliaries
The synthesis of Evans auxiliaries is a well-trodden path in organic chemistry, typically involving the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.
Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-2-amino-1-phenyl-1-propanol
This protocol details a common method for the synthesis of a popular Evans auxiliary.
-
Step 1: Formation of the Oxazolidinone Ring. To a solution of (1S,2R)-2-amino-1-phenyl-1-propanol (1.0 equiv.) in a suitable solvent such as toluene, is added diethyl carbonate (1.1 equiv.) and a catalytic amount of a strong base like sodium methoxide. The reaction mixture is heated to reflux with the removal of ethanol.
-
Step 2: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Mechanism of Stereocontrol in Evans Aldol Reactions
The key to the high stereoselectivity lies in the formation of a Z-enolate, which is directed by the bulky substituent at the C4 position of the oxazolidinone. This Z-enolate then chelates to a Lewis acid, typically a boron triflate, creating a rigid, chair-like transition state. The substituent on the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[3] This controlled approach dictates the stereochemistry of the newly formed stereocenters.
Figure 1: Workflow of the Evans Aldol Reaction.
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol outlines a typical procedure for a diastereoselective aldol reaction using an Evans auxiliary.[5]
-
Step 1: Enolate Formation. The N-acyloxazolidinone (1.0 equiv.) is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid such as dibutylboron triflate (1.1 equiv.) is added, followed by a hindered base like diisopropylethylamine (1.2 equiv.). The mixture is stirred to allow for the formation of the boron enolate.
-
Step 2: Aldol Addition. The aldehyde (1.5 equiv.) is then added to the reaction mixture at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. The reaction is quenched with a buffer solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by NMR or HPLC analysis of the crude product.
The Challenger: N-Cbz-4-methyl-5-oxooxazolidine
While Evans auxiliaries have proven their mettle, the exploration of other N-substituted oxazolidinones continues to yield valuable tools for asymmetric synthesis. One such variant is N-Cbz-4-methyl-5-oxooxazolidine, where the acyl group of a traditional Evans auxiliary is replaced with a benzyloxycarbonyl (Cbz) protecting group. This seemingly subtle change has significant implications for the auxiliary's application and cleavage.
Synthesis of N-Cbz-4-methyl-5-oxooxazolidine
This auxiliary is typically synthesized from the corresponding Cbz-protected α-amino acid.
Experimental Protocol: Synthesis of (4S)-3-(benzyloxycarbonyl)-4-methyloxazolidin-5-one
This protocol describes the synthesis from N-Cbz-L-alanine.
-
Step 1: Cyclization. N-Cbz-L-alanine (1.0 equiv.) is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A dehydrating agent, such as oxalyl chloride or thionyl chloride, is added at low temperature, followed by a Lewis acid catalyst. Alternatively, reaction with an acetal under acidic conditions can also effect cyclization.
-
Step 2: Work-up and Purification. The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography.
Stereocontrol in Asymmetric Alkylation
Similar to Evans auxiliaries, the stereochemical outcome of reactions involving N-Cbz-oxazolidinones is dictated by the steric hindrance provided by the substituent at the C4 position. The formation of a rigid, chelated enolate is key to achieving high diastereoselectivity.
Figure 2: Asymmetric Alkylation with N-Cbz-oxazolidinone.
Experimental Protocol: Diastereoselective Alkylation of N-Cbz-4-methyl-5-oxooxazolidine
This protocol provides a general procedure for the alkylation of the N-Cbz protected auxiliary.
-
Step 1: Enolate Generation. To a solution of N-Cbz-4-methyl-5-oxooxazolidine (1.0 equiv.) in anhydrous THF at -78 °C is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.05 equiv.). The solution is stirred at this temperature for about 30 minutes to ensure complete enolate formation.
-
Step 2: Alkylation. The electrophile (e.g., an alkyl halide, 1.2 equiv.) is then added to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with progress monitored by TLC.
-
Step 3: Work-up and Analysis. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.
Head-to-Head Comparison: N-Cbz-oxazolidinone vs. Evans Auxiliaries
The choice between an N-Cbz-oxazolidinone and a traditional Evans auxiliary is not merely a matter of preference but a strategic decision based on the specific demands of the synthetic route.
| Feature | Evans Auxiliaries (N-Acyl) | N-Cbz-4-methyl-5-oxooxazolidine (N-Carbamate) |
| N-Substituent | Acyl group (e.g., propionyl, acetyl) | Benzyloxycarbonyl (Cbz) group |
| Electronic Nature | Electron-withdrawing (amide resonance) | More electron-withdrawing (carbamate resonance) |
| Enolate Formation | Requires strong bases (e.g., LDA, NaHMDS) or "soft" enolization with Lewis acids (e.g., Bu₂BOTf) | Requires strong bases (e.g., LDA, LiHMDS) |
| Stereocontrol | Excellent, well-established for a wide range of reactions | High diastereoselectivity reported for alkylations |
| Cleavage Conditions | - Oxidative (LiOOH, H₂O₂) -> Carboxylic acid- Reductive (LiBH₄, LiAlH₄) -> Alcohol- Nucleophilic (RONa, R₂NLi) -> Ester, Amide | - Hydrogenolysis (H₂, Pd/C) -> Amine (after decarboxylation)- Strong Acid (HBr/AcOH) |
| Orthogonality | Cleavage conditions can be harsh and may not be compatible with sensitive functional groups. | Cleavage via hydrogenolysis is mild and orthogonal to many other protecting groups (e.g., Boc, Fmoc).[6][7] |
The more electron-withdrawing nature of the carbamate group in the N-Cbz auxiliary compared to the amide in Evans auxiliaries can influence the acidity of the α-protons, potentially affecting the conditions required for enolate formation. However, both typically require strong bases for deprotonation in alkylation reactions.
The most significant distinction lies in the cleavage conditions. Evans auxiliaries are most commonly cleaved under oxidative or reductive conditions, which may not be suitable for substrates bearing sensitive functional groups.[8][9] In contrast, the Cbz group can be removed under mild hydrogenolysis conditions, offering excellent orthogonality with a wide range of other protecting groups commonly used in complex molecule synthesis.[6] This orthogonality is a key advantage in multistep syntheses where the selective deprotection of one functional group while others remain intact is crucial.
Cleavage of the Auxiliary: Liberating the Chiral Product
The final step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the enantiomerically enriched product.
Cleavage of Evans Auxiliaries
Oxidative Cleavage to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard method to obtain the corresponding carboxylic acid.[7][8]
Experimental Protocol: Oxidative Cleavage of an N-Acyl Oxazolidinone
-
Step 1: Reaction Setup. The N-acylated oxazolidinone is dissolved in a mixture of THF and water at 0 °C.
-
Step 2: Reagent Addition. Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
Step 3: Quenching and Extraction. The reaction is stirred until completion and then quenched with a reducing agent like sodium sulfite. The chiral auxiliary can be recovered from the organic phase, and the desired carboxylic acid is isolated from the aqueous phase after acidification and extraction.
Reductive Cleavage to Alcohols: Hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, directly affording the corresponding primary alcohol.[9]
Experimental Protocol: Reductive Cleavage of an N-Acyl Oxazolidinone
-
Step 1: Reaction Setup. The N-acylated oxazolidinone is dissolved in an anhydrous ethereal solvent like THF at 0 °C.
-
Step 2: Reagent Addition. A solution of LiBH₄ is added, and the reaction is stirred until completion.
-
Step 3: Work-up. The reaction is quenched by the careful addition of water or an acidic solution. The product alcohol is then isolated by extraction.
Cleavage of the N-Cbz Group
The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method.
Experimental Protocol: Hydrogenolytic Cleavage of the N-Cbz Group
-
Step 1: Reaction Setup. The N-Cbz protected oxazolidinone is dissolved in a suitable solvent such as methanol or ethanol.
-
Step 2: Catalyst Addition. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Step 3: Hydrogenation. The reaction mixture is placed under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.
-
Step 4: Work-up. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the deprotected product.
Conclusion: Choosing the Right Tool for the Job
Both Evans auxiliaries and N-Cbz-4-methyl-5-oxooxazolidine are powerful tools in the arsenal of the synthetic chemist. Evans auxiliaries have a long and storied history, with a vast body of literature supporting their use in a wide array of asymmetric transformations, particularly aldol reactions. Their reliability and high diastereoselectivity make them a go-to choice for many applications.
N-Cbz-4-methyl-5-oxooxazolidine, while perhaps less ubiquitous, offers a distinct and significant advantage in its orthogonality. The ability to cleave the auxiliary under mild hydrogenolysis conditions, which are compatible with many other protecting groups, makes it an attractive option in the context of complex, multistep syntheses, particularly in the field of drug development where the manipulation of multiple functional groups is commonplace.
Ultimately, the decision of which auxiliary to employ will depend on a careful analysis of the overall synthetic strategy, the nature of the substrate, and the desired final product. By understanding the unique strengths and limitations of each of these valuable chiral auxiliaries, researchers can continue to push the boundaries of what is possible in the art and science of asymmetric synthesis.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
- Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378-1385.
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Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]
- Sherman, J., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 143(31), 12077-12084.
- Eriksson, L., et al. (2003). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of an α,α-Disubstituted Amino Acid. CHIMIA International Journal for Chemistry, 57(5), 223-227.
- de Souza, R. O. M. A., et al. (2019).
- Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(23), 3175-3177.
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University of York. Aromatic Heterocyclic Chemistry F12HSC. Available at: [Link]
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
-
Macmillan Group. The Selective Aldol Reaction. Available at: [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Sibi, M. P., et al. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (268-269), 35-39.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777.
- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Video]. YouTube.
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MSU chemistry. Asymmetric Induction. Available at: [Link]
- Lee, K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598.
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An In-Depth Technical Guide to the Stability of the 5-Oxooxazolidine Ring Under Neutral Conditions
Executive Summary
The 5-oxooxazolidine ring system, a critical heterocyclic motif, serves primarily as a valuable intermediate in the synthesis of amino acids and other complex organic molecules. Unlike the more extensively studied 2-oxooxazolidine isomer found in pharmaceuticals like Linezolid, the 5-oxo variant possesses a unique stability profile that is paramount for its effective use. This guide provides a comprehensive analysis of the stability of the 5-oxooxazolidine ring, with a specific focus on its behavior under neutral pH conditions. We will explore the primary degradation pathways—hydrolysis and decarboxylation—and elucidate the key factors that govern the ring's integrity, including substituent effects, buffer composition, and temperature. By integrating mechanistic insights with actionable experimental protocols, this document aims to equip researchers with the knowledge necessary to confidently handle, store, and deploy these versatile chemical entities in their work.
The 5-Oxooxazolidine Core: Structure and Significance
The oxazolidinone scaffold is a five-membered heterocyclic ring containing both nitrogen and oxygen.[1][2] While several isomers exist, this guide focuses specifically on the 5-oxooxazolidine (also referred to as an oxazolidin-5-one). This structure is distinct from the 2-oxooxazolidine isomer, which forms the pharmacophore for a major class of antibiotics.[1][3]
The principal utility of 5-oxooxazolidines lies in their role as precursors to α-amino acids.[4] Their inherent reactivity, when properly controlled, allows for stereoselective synthesis and derivatization. However, this reactivity also makes the ring susceptible to degradation, a critical consideration for reaction planning, purification, and compound storage.
Fundamental Degradation Pathways
The stability of the 5-oxooxazolidine ring is primarily dictated by its susceptibility to two competing degradation mechanisms: hydrolysis and decarboxylation. The prevailing pathway is heavily influenced by the substitution pattern on the ring and the precise experimental conditions.
Hydrolytic Ring Cleavage
In aqueous environments, the 5-oxooxazolidine ring can undergo hydrolysis to yield the parent β-amino alcohol. The general oxazolidine scaffold is known to undergo facile and complete hydrolysis across a broad pH range of 1-11.[5] For the 5-oxo isomer, the mechanism involves nucleophilic attack of water or hydroxide ion at the C5-carbonyl carbon, leading to ring opening.
The rate of this hydrolysis is highly dependent on pH and is subject to general acid-base catalysis by buffer components.[5] Studies on related oxazolidine structures show that hydrolysis rates are often maximal at pH values greater than 7.0-7.5, with half-lives that can range from seconds to minutes depending on the specific substituents.[5]
Decarboxylation via Azomethine Ylide Formation
A characteristic degradation pathway for 5-oxooxazolidines is their propensity for facile decarboxylation.[6] This process is initiated by the loss of carbon dioxide, which generates a relatively stable azomethine ylide intermediate.[6] This reactive intermediate can then be trapped by various electrophiles or undergo further reactions, leading to a different set of degradation products compared to simple hydrolysis. This pathway is a key differentiator from other oxazolidinone isomers and must be considered during thermal or long-term stability assessments.
Factors Governing Stability Under Neutral Conditions
While the term "neutral conditions" implies a pH of 7, in practice, this encompasses a range of buffered aqueous systems where multiple factors can dramatically influence compound longevity.
-
pH and Buffer Composition: Even minor deviations from pH 7 can alter the rate of hydrolysis. Crucially, buffer species (e.g., phosphate, acetate) can act as general acid-base catalysts, accelerating ring cleavage even at a constant pH.[5] Therefore, the choice and concentration of the buffering agent are as important as the pH itself.
-
Substituent Effects: The electronic and steric nature of substituents on the oxazolidine ring plays a dominant role in its stability.
-
N3-Substituent: The nature of the group on the ring nitrogen significantly impacts stability.
-
C2-Substituent: Studies on related oxazolidines show that electron-withdrawing groups on a C2-phenyl substituent accelerate hydrolysis, while electron-donating groups can slow it down.[7][8] Steric bulk at this position can also hinder the approach of water, thereby increasing the half-life.[5]
-
-
Temperature: While some highly stable 2-oxooxazolidinone derivatives have shown resistance to thermal degradation at elevated temperatures[9], the 5-oxo isomer's tendency to undergo decarboxylation suggests that thermal stress should be minimized. For routine storage, refrigeration or freezing of stock solutions is strongly recommended.
Experimental Design for Stability Assessment
To empirically determine the stability of a specific 5-oxooxazolidine derivative, a forced degradation study is the most robust approach.[10] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method.
Protocol: Forced Degradation Study Workflow
This protocol outlines a standard workflow for assessing compound stability in a neutral buffer, with parallel experiments under stress conditions to identify potential degradation products and pathways.
Objective: To determine the stability of a 5-oxooxazolidine derivative under neutral pH, acidic, basic, oxidative, and thermal stress.
Materials:
-
5-oxooxazolidine compound of interest
-
HPLC-grade water, acetonitrile, methanol
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3% solution)
-
Validated analytical column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Conditions:
-
Neutral: Dilute the stock solution with the pH 7.4 phosphate buffer to a final working concentration (e.g., 100 µg/mL).
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
Oxidative: Dilute the stock solution with a 3% H₂O₂ solution.
-
Thermal: Use the "Neutral" sample and incubate it in a water bath at a controlled elevated temperature (e.g., 60°C).
-
Control: Dilute the stock solution with the mobile phase or initial solvent to represent the t=0, unstressed sample.
-
-
Incubation: Store all solutions protected from light at a controlled ambient temperature (or elevated temperature for the thermal sample).
-
Time-Point Analysis: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reaction if necessary (e.g., by neutralizing the acidic/basic samples) and dilute with mobile phase for analysis.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.[12]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 control. Identify and quantify major degradation products. For structural elucidation of degradants, LC-MS analysis is recommended.[9]
Data Interpretation and Summary
The stability of oxazolidine derivatives is highly structure-dependent. The table below summarizes representative stability data for related structures to provide context for expected outcomes.
| Compound Class | Condition | Half-Life (t½) | Key Observation | Reference |
| Ephedrine-derived Oxazolidines | pH 7.4, 37°C | 5 sec - 30 min | Stability is highly dependent on C2 substituent; steric bulk increases half-life. | [5] |
| N-acyl 5-Oxazolidinones | pH 7.4, 37°C | 4 min - 1500 hr | Demonstrates the vast range of stability achievable through N-acylation. | [8] |
| 2-Oxooxazolidinone Derivatives | Human Plasma | Stable | High stability observed in biological matrix. | [9] |
| 2-Oxooxazolidinone Derivatives | 1 N NaOH / 1 N HCl | Unstable | Rapid degradation under strongly acidic or basic conditions. | [9] |
Conclusion and Best Practices for Researchers
The 5-oxooxazolidine ring is a valuable synthetic tool whose utility is intrinsically linked to its chemical stability. While susceptible to degradation, particularly through hydrolysis and decarboxylation, its stability can be modulated through careful structural design and control of experimental conditions.
Key Takeaways and Recommendations:
-
Assume Reactivity: Unlike the robust 2-oxooxazolidinone antibiotics, the 5-oxo isomer should be treated as a reactive intermediate that is sensitive to aqueous conditions.
-
Control the Buffer: When working in neutral aqueous media, be aware that buffer components can catalyze hydrolysis.[5] Use the lowest buffer concentration necessary or consider non-nucleophilic buffers.
-
Minimize Thermal Exposure: To avoid the characteristic decarboxylation pathway, protect 5-oxooxazolidine compounds from prolonged exposure to heat.
-
Store with Care: For long-term storage, solid compounds should be kept in a desiccator at low temperature. Stock solutions should be prepared in anhydrous aprotic solvents (e.g., DMSO, ACN) and stored at -20°C or below.
-
Validate Empirically: The stability of any novel 5-oxooxazolidine derivative should not be assumed. A forced degradation study is essential to understand its specific liabilities and establish appropriate handling and storage protocols.
By adhering to these principles, researchers can effectively harness the synthetic potential of the 5-oxooxazolidine ring while ensuring the integrity and reproducibility of their experimental results.
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- Gadiraju, N. V., Fernando, S., & Yaylayan, V. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI.
- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Taylor & Francis Online.
- Effect of perfusate pH on the influx of 5-5'-dimethyl-oxazolidine-2,4-dione and dissociation of epidermal growth factor from the cell-surface receptor: the existence of the proton diffusion barrier in the Disse space. (n.d.). PubMed.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020, July 21). Beilstein Journals.
- Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. (n.d.). Benchchem.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of Cbz-protected oxazolidinones in peptide chemistry
Executive Summary
In the architecture of peptide drug discovery, the modification of the peptide backbone is a critical strategy to overcome poor bioavailability and enzymatic instability. Among the synthetic tools available, Cbz-protected oxazolidinones (specifically 5-oxazolidinones) represent a cornerstone technology. Originally discovered by Dov Ben-Ishai in 1957 and later adapted for modern N-methylation strategies by Roger Freidinger, this heterocycle serves as a "chiral memory" unit. It simultaneously protects the amino and carboxyl groups while activating the nitrogen center for modification or the
This guide provides a rigorous technical analysis of Cbz-oxazolidinones, detailing their historical discovery, mechanistic formation, and practical application in synthesizing N-methylated and
Historical Genesis: From Ben-Ishai to Freidinger
The utility of oxazolidinones in peptide chemistry is defined by two distinct eras: the discovery of the heterocycle and the application to backbone modification .
The Ben-Ishai Discovery (1957)
The foundational work was established by Dov Ben-Ishai at the Weizmann Institute of Science. In 1957, Ben-Ishai reported that N-carbobenzoxy (Cbz) amino acids react with paraformaldehyde in the presence of acid catalysts (such as
-
The Innovation: Prior to this, protecting groups were viewed merely as "masks." Ben-Ishai demonstrated that the Cbz group could participate in cyclization, forming a stable lactone-like ring that locked the amino acid configuration.
-
Key Observation: The reaction required the removal of water to drive the equilibrium toward the oxazolidinone, a principle that remains central to the protocol today.
The Freidinger Optimization (1983)
While Ben-Ishai described the structure, it was Roger Freidinger and colleagues at Merck Sharp & Dohme (1983) who transformed this chemistry into a vital tool for drug discovery. Facing the challenge of synthesizing N-alkylated peptides (to prevent enzymatic degradation), Freidinger developed a reductive ring-opening method. Although his seminal 1983 paper focused on Fmoc derivatives, the mechanistic principles he codified revived interest in the Cbz variants for specific synthetic routes requiring hydrogenolytic deprotection.
Mechanistic Principles
The formation of the Cbz-oxazolidinone is a dehydrative cyclization. Understanding the mechanism is crucial for troubleshooting low yields, particularly with sterically hindered amino acids (e.g., Valine, Isoleucine).
Formation Pathway
The reaction proceeds via the acid-catalyzed formation of an iminium ion intermediate (Schiff base) derived from formaldehyde, which is then trapped by the carbamate oxygen.
Figure 1: Acid-catalyzed cyclization mechanism. The removal of water (red node) is the thermodynamic driver.
Reactivity & Regioselectivity
Once formed, the oxazolidinone ring alters the reactivity of the amino acid core in three ways:
-
N-Activation: The nitrogen lone pair is less delocalized into the carbonyl than in a standard amide, making the ring susceptible to reductive cleavage or nucleophilic attack.
-
Steric Locking: The 5-membered ring constrains the
and torsion angles, which minimizes aggregation during subsequent steps. -
Chiral Preservation: The stereocenter at the
-carbon is preserved during formation, although harsh conditions can lead to racemization via enolization.
Synthetic Protocols
The following protocols are designed for high-purity synthesis, emphasizing the "Self-Validating" requirement of this guide.
Protocol A: Synthesis of Cbz-Oxazolidinone (Ben-Ishai Conditions)
Target: Conversion of Cbz-L-Leucine to Cbz-L-Leucine-oxazolidinone.
Reagents:
-
Cbz-L-Leucine (10 mmol)
-
Paraformaldehyde (15 mmol, 1.5 eq)
- -Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%)
-
Toluene or Benzene (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical for azeotropic water removal.
-
Solvation: Dissolve Cbz-L-Leucine and paraformaldehyde in Toluene (0.1 M concentration). Add p-TsOH.
-
Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Validation Check: The reaction is complete when the solution becomes homogenous (paraformaldehyde dissolves) and water cessation is observed (typically 1–3 hours).
-
-
Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO
(to remove p-TsOH) and water. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo.-
Purification: Recrystallize from Hexane/Ethyl Acetate.
-
QC Parameter:
H NMR should show a characteristic doublet (or AB system) for the N-CH -O methylene protons around 5.2–5.5 ppm.
-
Protocol B: Reductive Ring Opening (Synthesis of N-Methyl Amino Acids)
Target: Synthesis of N-Methyl-Cbz-L-Leucine.
Reagents:
-
Cbz-Oxazolidinone (from Protocol A)[1]
-
Triethylsilane (Et
SiH) (3 eq) -
Trifluoroacetic acid (TFA) (Solvent/Catalyst)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the oxazolidinone in pure TFA (0.2 M).
-
Reduction: Add Triethylsilane slowly. The reaction is often exothermic.
-
Stirring: Stir at room temperature for 1–24 hours.
-
Workup: Remove TFA in vacuo. The residue is often an oil.
-
Validation: Verify the appearance of the N-Methyl singlet in NMR (approx. 2.8–3.0 ppm).
Comparative Data: Methylation Strategies
The Cbz-oxazolidinone route is often compared to direct methylation (Benoiton method). The table below highlights why the oxazolidinone route is superior for complex synthesis.
| Feature | Direct Methylation (MeI/NaH) | Cbz-Oxazolidinone Route (Freidinger) |
| Reagents | Methyl Iodide, Sodium Hydride | Paraformaldehyde, Et |
| Risk of Racemization | High (due to basic conditions) | Negligible (Acidic conditions preserve chirality) |
| O-Methylation | Common side reaction | None (Carboxyl is protected in ring) |
| Steric Hindrance | Fails with bulky AA (Val, Ile) | Excellent (Works well for bulky AA) |
| Purification | Difficult (mixtures of products) | Clean conversion |
Applications in Drug Discovery
Peptidomimetics and Metabolic Stability
N-methylation is a primary strategy to improve the pharmacokinetic profile of peptide drugs. The N-methyl group removes a hydrogen bond donor, increasing lipophilicity (membrane permeability) and sterically blocking peptidases (metabolic stability).
Workflow: From Amino Acid to N-Methylated Peptide Block
Figure 2: The standard workflow for generating N-methylated building blocks using the oxazolidinone intermediate.
Alpha-Alkylation (The Karady/Seebach Modification)
Beyond N-methylation, the Cbz-oxazolidinone serves as a template for
References
-
Ben-Ishai, D. (1957).[8] Reaction of Acylamino Acids with Paraformaldehyde. Journal of the American Chemical Society, 79(21), 5736–5738. Link
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983).[2][9] Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.[2][9][10] Link
-
Karady, S., Amato, J. S., & Weinstock, L. M. (1984). Enantioretentive alkylation of acyclic amino acids. Tetrahedron Letters, 25(39), 4337-4340. Link
-
Reddy, G. V., et al. (2015). N-Methyl amino acids in peptide synthesis and drug discovery.[8] Chemical Reviews. (General grounding for N-methylation context). Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 6. Separation and determination of alpha-amino acids by boroxazolidone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-addition products from the alkylation of amino acid-derived oxazolidinones: X-ray molecular structures of (2R,4S,1′S)-3-benzoyl-4-[benzoylamino(phenyl)methyl]-4-benzyl-2-phenyl-1,3-oxazolidin-5-one, (2R,4S,1′S)- and (2R,4S,1′R)-3-benzoyl-4-[benzoylamino(phenyl)methyl]-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using N-Cbz-4-methyl-5-oxooxazolidine as a precursor for N-methyl-Alanine
Application Note: Scalable Synthesis of N-Methyl-Alanine via N-Cbz-4-methyl-5-oxooxazolidine
Executive Summary & Strategic Rationale
In modern peptide drug discovery, N-methylation is a critical modification used to enhance metabolic stability and membrane permeability.[1][2][3][4][5] By replacing the amide proton with a methyl group, researchers can prevent proteolytic cleavage and disrupt hydrogen bonding networks that often limit passive transport.
While direct methylation of amines (e.g., using methyl iodide) often leads to over-alkylation (quaternization) and racemization, the oxazolidinone route (often referred to as the Freidinger method) provides a stereochemically superior and scalable alternative.
This guide details the synthesis of N-Cbz-N-methyl-L-Alanine using N-Cbz-4-methyl-5-oxooxazolidine as a "masked" intermediate. This pathway "locks" the nitrogen and the formaldehyde-derived carbon into a ring, preventing over-methylation and preserving the chiral center at the
Mechanistic Insight
The transformation relies on Ionic Hydrogenation . Unlike catalytic hydrogenation which occurs on a metal surface, this reaction occurs in solution via stable carbocation equivalents.
-
Condensation: N-Cbz-Alanine reacts with paraformaldehyde to form the 5-oxooxazolidine ring. This ring is a "chiral template."
-
Activation: Trifluoroacetic acid (TFA) protonates the acetal-like oxygen of the oxazolidinone.
-
Reduction: Triethylsilane (Et
SiH) acts as a hydride donor, attacking the electrophilic iminium ion formed upon ring opening. This selectively yields the N-methyl group while leaving the Cbz carbamate intact.
Visual Workflow: The Oxazolidinone Route
Figure 1: Strategic workflow converting Cbz-Ala to N-Me-Cbz-Ala via the oxazolidinone intermediate.
Experimental Protocols
Protocol A: Synthesis of N-Cbz-4-methyl-5-oxooxazolidine
Objective: To lock N-Cbz-Alanine into the oxazolidinone ring using paraformaldehyde. Critical Process Parameter (CPP): Efficient water removal is required to drive the equilibrium toward the product.
Materials:
-
N-Cbz-L-Alanine (1.0 equiv)[4]
-
Paraformaldehyde (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 equiv)
-
Toluene (Solvent, 10 mL/g of substrate)
-
Dean-Stark apparatus
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-Cbz-L-Alanine, paraformaldehyde, and pTsOH to the flask. Add Toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C). You will observe water collecting in the trap.
-
Monitoring: Continue reflux until water evolution ceases and the solution becomes clear (typically 2–4 hours).
-
Note: The suspension of paraformaldehyde will dissolve as it reacts.
-
-
Workup: Cool to room temperature. Wash the toluene solution with 5% NaHCO
(2x) and water (1x) to remove the acid catalyst and unreacted formaldehyde. -
Isolation: Dry the organic layer over MgSO
, filter, and concentrate under reduced pressure. -
Result: The product usually solidifies upon standing or can be used as a viscous oil.
-
Yield Expectation: 85–95%.[2]
-
Protocol B: Reductive Ring Opening to N-Cbz-N-Methyl-Alanine
Objective: Selective reduction of the oxazolidinone to the N-methyl amino acid. Safety Note: TFA is corrosive; Triethylsilane is flammable. Perform in a fume hood.
Materials:
-
N-Cbz-4-methyl-5-oxooxazolidine (from Protocol A)
-
Triethylsilane (Et
SiH, 3.0 equiv) -
Chloroform (CHCl
) or Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the oxazolidinone (1.0 equiv) in CHCl
(5 mL/g). -
Add Silane: Add Triethylsilane (3.0 equiv) to the solution.
-
Acid Addition: Add TFA (equal volume to the organic solvent used, e.g., 5 mL/g) slowly.
-
Observation: The reaction may exotherm slightly.
-
-
Reaction: Stir at room temperature for 24–48 hours.
-
Monitoring: Monitor by TLC or HPLC. The oxazolidinone spot should disappear.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA and silane.
-
Purification: Dissolve the residue in Et
O or EtOAc and extract with sat. NaHCO (3x).-
Crucial Step: The product (carboxylic acid) moves to the aqueous layer. The organic layer contains silane byproducts.
-
-
Acidification: Acidify the aqueous extracts carefully with 1N HCl to pH ~2.
-
Extraction: Extract the cloudy aqueous layer with EtOAc (3x). Dry combined organics (MgSO
) and concentrate.[8] -
Result: N-Cbz-N-Methyl-L-Alanine as a thick oil or solid.
Quality Control & Data Specifications
To ensure the integrity of the "masked" intermediate before reduction, verify the oxazolidinone structure.
Table 1: Diagnostic NMR Signals (CDCl
| Moiety | Proton ( | Multiplicity | Interpretation |
| Oxazolidinone Ring | Doublets (AB System) | Critical: The N-CH | |
| Cbz Benzylic | Singlet/Multiplet | The Ph-CH | |
| Alanine Methyl | Doublet | The side chain methyl group. |
Troubleshooting Guide:
-
Issue: Incomplete Reduction (Protocol B).
-
Cause: Old Triethylsilane (oxidized) or insufficient acid strength.
-
Fix: Add fresh Et
SiH (1 equiv) and stir for an additional 12 hours. Ensure TFA is dry.
-
-
Issue: Racemization.[9]
-
Insight: This method is generally racemization-free (<1%). However, excessive heating during Protocol A can cause slight epimerization. Keep reflux time to the minimum required for clarity.
-
References
-
Freidinger, R. M., Hinkle, J. S., & Perlow, D. S. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. [Link]
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906–910. [Link]
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013).[10] N-methylation of peptides and proteins: an important element for modulating biological functions.[1][4][10] Angewandte Chemie International Edition, 52(1), 254–269.[10] [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 6. researchgate.net [researchgate.net]
- 7. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. chimia.ch [chimia.ch]
- 10. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Cleavage of N-Cbz-4-methyl-5-oxooxazolidine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the reductive cleavage of N-Cbz-4-methyl-5-oxooxazolidine. This transformation is critical for the deprotection and conversion of this chiral auxiliary into valuable N-methyl-L-alanine derivatives or related amino alcohols. This guide delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various reductive methodologies, and provides detailed, field-proven protocols.
Introduction: The Synthetic Value of Oxazolidinone Cleavage
N-Cbz-4-methyl-5-oxooxazolidine, derived from L-alanine, is a widely utilized chiral building block in asymmetric synthesis. The oxazolidinone ring serves as an effective chiral auxiliary, directing stereoselective reactions at the N-acyl position. The subsequent reductive cleavage of this moiety is a pivotal step, liberating the chiral product and yielding a synthetically useful N-methyl amino alcohol. This process involves the simultaneous or sequential cleavage of the benzyloxycarbonyl (Cbz) protecting group and the reduction of the cyclic carbamate (oxazolidinone) ring.
Understanding the interplay between different reducing agents and reaction parameters is crucial for achieving high yields, preventing side reactions, and preserving the stereochemical integrity of the target molecule. This guide explores the primary pathways for this transformation, focusing on metal hydride reduction and catalytic hydrogenolysis.
Mechanistic Considerations: A Dual Challenge
The reductive cleavage of N-Cbz-4-methyl-5-oxooxazolidine presents two distinct chemical challenges: the removal of the N-Cbz group and the opening of the 5-oxooxazolidine ring.
-
N-Cbz Group Cleavage: The Cbz group is typically removed by hydrogenolysis.[1] This process involves the catalytic reduction of the benzyl C-O bond, generating toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[1]
-
Oxazolidinone Ring Cleavage: The 5-oxooxazolidine is a cyclic carbamate, which is structurally related to an amide and an ester. Its cleavage requires a potent reducing agent capable of reducing the carbonyl group. Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), attack the carbonyl carbon, leading to a ring-opening cascade that ultimately yields an amino alcohol.[2][3] It is important to note that N-acylation can increase the stability of the oxazolidinone ring, making its cleavage more challenging compared to a simple N-H oxazolidinone.[4]
The choice of reagent dictates whether these two events occur in a single concerted operation or require a stepwise approach.
Caption: General transformation showing the key bond cleavages.
Comparative Analysis of Reductive Methods
The optimal method for the reductive cleavage depends on the substrate's functional group tolerance, desired scale, and safety considerations. The most common approaches are strong metal hydride reduction and catalytic hydrogenation.
| Method | Key Reagents | Primary Target | Advantages | Disadvantages |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF/Ether | Cbz group and Oxazolidinone carbonyl | One-pot reaction: Cleaves both moieties simultaneously. Fast and high-yielding. | Highly reactive & pyrophoric: Requires strict anhydrous and inert conditions.[2] Low functional group tolerance (reduces esters, acids, amides, etc.).[3] |
| Catalytic Hydrogenolysis | H₂ gas or transfer agent (e.g., Ammonium Formate), Pd/C catalyst in MeOH/EtOH | N-Cbz group | Mild and selective: Tolerates many functional groups not susceptible to reduction.[1][5] Safer than LiAlH₄ for large-scale operations (especially transfer hydrogenation).[6] | Two-step process may be required: May only cleave the Cbz group, leaving the oxazolidinone ring intact, necessitating a subsequent reduction step. Catalyst can be poisoned by sulfur or phosphorus impurities.[5] |
| Acid-Mediated Deprotection | HBr/HOAc, AlCl₃/HFIP | N-Cbz group | Metal-free: Avoids potential heavy metal contamination.[7][8] Orthogonal to hydrogenolysis-sensitive groups (e.g., alkynes). | Harsh acidic conditions: Not suitable for acid-labile substrates. Does not perform the required reductive cleavage of the oxazolidinone ring. |
| Dissolving Metal Reduction | Aluminum Amalgam (Al-Hg) in water | Oxazolidine Ring | An alternative reductive method.[9] | Use of mercury poses significant environmental and health risks. |
For a complete one-pot conversion of N-Cbz-4-methyl-5-oxooxazolidine to the corresponding N-methyl amino alcohol, Lithium Aluminum Hydride (LiAlH₄) reduction is the most direct and efficient method.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Lithium aluminum hydride is pyrophoric and reacts violently with water. Hydrogen gas is flammable and explosive.
Protocol 1: One-Pot Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the complete reductive cleavage of both the N-Cbz group and the oxazolidinone ring in a single step.
Materials:
-
N-Cbz-4-methyl-5-oxooxazolidine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet, add a solution of N-Cbz-4-methyl-5-oxooxazolidine (1.0 equiv) in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Under a positive pressure of inert gas, carefully and portion-wise add solid LiAlH₄ (approx. 2.0-3.0 equiv). Causality Note: Excess hydride is required to ensure the complete reduction of both the carbamate and the Cbz group. The portion-wise addition at 0 °C controls the initial exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C with an ice-water bath. Quench the reaction very carefully and slowly by the sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
Causality Note: This specific sequence, known as the Fieser workup, is critical for safety and results in the formation of a granular, easily filterable precipitate of aluminum salts.
-
-
Workup: Allow the resulting slurry to stir at room temperature for 30 minutes. Add anhydrous MgSO₄ and a stir bar and stir for another 15 minutes to ensure all water is sequestered.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ample ethyl acetate or THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-methyl amino alcohol.
Caption: Experimental workflow for LiAlH₄ reductive cleavage.
Protocol 2: Two-Step Cleavage via Catalytic Hydrogenolysis
This protocol is preferred when the substrate contains functional groups sensitive to LiAlH₄.
Step A: N-Cbz Deprotection
Materials:
-
N-Cbz-4-methyl-5-oxooxazolidine
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Ammonium Formate (HCOONH₄)
Procedure:
-
Setup: To a round-bottom flask, add the N-Cbz-4-methyl-5-oxooxazolidine (1.0 equiv), solvent (MeOH or EtOH), and a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%). Safety Note: Pd/C can be pyrophoric; do not add to a dry flask or allow it to dry on filter paper.
-
Hydrogenation:
-
Using H₂ gas: Seal the flask, evacuate, and backfill with H₂ gas from a balloon three times. Stir vigorously under a positive pressure of H₂ at room temperature for 2-16 hours.
-
Using Transfer Hydrogenation: Add ammonium formate (3-5 equiv) to the mixture and heat to 40-60 °C for 1-4 hours.[6] This method avoids the need for H₂ gas cylinders.
-
-
Monitoring & Workup: Monitor the reaction by TLC. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-5-oxooxazolidine, which can be used directly in the next step.
Step B: Oxazolidinone Reduction The product from Step A can then be reduced using LiAlH₄ as described in Protocol 1, steps 1-9 , using the crude material from the hydrogenolysis step as the starting substrate.
References
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- ResearchGate. (n.d.). Pd/C‐catalyzed hydrogenation of oxazolidinones.
- PubMed. (2013, December 20). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones.
- Zhong, P. et al. (2016, March 1). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Vinayagam, V. et al. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry.
- Google Patents. (n.d.). US4159984A - Reductive cleavage of oxazolidine compounds.
- PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters.
- ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- ResearchGate. (2025, August 6). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4159984A - Reductive cleavage of oxazolidine compounds - Google Patents [patents.google.com]
Step-by-step procedure for cyclization of Cbz-L-Alanine to oxazolidinone
Application Note: High-Efficiency Synthesis of N-Cbz-L-Alanine-5-Oxazolidinone
Executive Summary & Strategic Rationale
This application note details the robust cyclization of N-Cbz-L-Alanine to its corresponding 5-oxazolidinone derivative. This transformation is a cornerstone in peptide chemistry, specifically for the synthesis of "pseudo-proline" dipeptides and for preventing racemization during the coupling of N-methylated amino acids.[1]
Scientific Distinction (Critical): Researchers must distinguish between the two common "oxazolidinone" targets derived from alanine:
-
1,3-Oxazolidin-5-one (Target of this protocol): Formed directly from the amino acid and formaldehyde. Used for peptide backbone protection and preventing racemization.[1]
-
1,3-Oxazolidin-2-one (Evans Auxiliary): Formed from the amino alcohol (alaninol). Used for asymmetric alkylation.[1][2]
This guide focuses exclusively on the Type 1 (5-one) cyclization using paraformaldehyde and acid catalysis, a method optimized for scalability and enantiomeric retention.
Reaction Mechanism & Pathway
The reaction proceeds via an acid-catalyzed condensation of the carbamate nitrogen with formaldehyde (generated in situ from paraformaldehyde) to form a hemiaminal intermediate. This is followed by intramolecular nucleophilic attack by the carboxyl group and subsequent dehydration.
Key Mechanistic Features:
-
Formaldehyde Source: Paraformaldehyde is used as a safe, solid precursor that depolymerizes upon heating.[1]
-
Water Removal: The reaction is reversible; continuous azeotropic removal of water is thermodynamically required to drive the equilibrium toward the oxazolidinone (Le Chatelier’s principle).[1]
-
Catalysis: p-Toluenesulfonic acid (p-TsOH) protonates the formaldehyde/hemiaminal, facilitating the ring closure.
Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of Cbz-L-Alanine.
Experimental Protocol
Scale: 10.0 g (Standard Laboratory Scale) Expected Yield: 85% – 92%
Reagents & Materials Table
| Component | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| N-Cbz-L-Alanine | 223.23 | 1.0 | 10.0 g | Substrate |
| Paraformaldehyde | 30.03 (monomer) | 3.0 | 4.0 g | Electrophile Source |
| p-TsOH · H₂O | 190.22 | 0.05 | 0.43 g | Acid Catalyst |
| Toluene | 92.14 | N/A | 150 mL | Solvent (Azeotrope) |
| NaHCO₃ (sat.[1] aq.) | 84.01 | N/A | 50 mL | Quenching Agent |
Step-by-Step Methodology
Step 1: Reactor Assembly
-
Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar.
-
Attach a Dean-Stark trap fitted with a reflux condenser.
-
Critical: Ensure the Dean-Stark trap is pre-filled with Toluene to prevent solvent depletion from the flask during the initial reflux.[1]
Step 2: Reaction Initiation
-
Charge the RBF with 10.0 g N-Cbz-L-Alanine , 4.0 g Paraformaldehyde , and 0.43 g p-TsOH .
-
Add 150 mL Toluene .
-
Heat the mixture to a vigorous reflux (Oil bath temp: ~125°C).
-
Observation: The solution will initially be cloudy/heterogeneous. As the reaction proceeds and water is collected in the trap, the solution should clarify.[1]
Step 3: Monitoring & Completion
-
Maintain reflux until water evolution ceases (typically 1–2 hours).[1]
-
TLC Control: Spot reaction mixture vs. starting material (Mobile phase: 1:1 EtOAc/Hexane).
Step 4: Workup (Crucial for Stability)
-
Cool the reaction mixture to room temperature.
-
Wash 1: Transfer to a separatory funnel and wash with 50 mL saturated NaHCO₃ .
-
Why? You must neutralize the p-TsOH. The oxazolidinone ring is acid-labile in the presence of moisture; failure to remove the catalyst will cause hydrolysis back to the starting material during concentration.[1]
-
-
Wash 2: Wash the organic layer with 50 mL Brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to obtain a viscous oil or semi-solid.[1]
Step 5: Purification
-
The crude product is often pure enough (>95%) for subsequent steps.[1]
-
Crystallization: If a solid is required, dissolve the residue in a minimum amount of hot Et₂O or EtOAc, add Hexane until turbid, and cool to 4°C.[1]
-
Yield Check: Target mass is approx. 9.5 g.[1]
Process Control & Troubleshooting
The following decision tree outlines the critical control points (CCPs) to ensure batch success.
Figure 2: Operational workflow and troubleshooting logic.
Quality Control Specifications
-
Appearance: Colorless viscous oil or white crystalline solid.[1][3]
-
¹H NMR (CDCl₃, 400 MHz):
-
Stability: Store at -20°C. The compound is sensitive to acid hydrolysis.
References & Authority
-
Freidinger, R. M.; Hinkle, J. S.; Perlow, D. S.; Arison, B. H. "Synthesis of protected lactams and oxazolidinones from N-protected amino acids."[1] The Journal of Organic Chemistry, 1983 , 48(1), 77–81.[1] Link[1]
-
Context: The seminal paper establishing the robust cyclization of Cbz-amino acids using paraformaldehyde and acid catalysis.[1]
-
-
Itoh, M. "Peptides.[1] I. The formation of oxazolidin-5-ones from N-benzyloxycarbonyl-alpha-amino acids." Chemical and Pharmaceutical Bulletin, 1969 , 17(8), 1679–1686.[1] Link
-
Context: Early foundational work describing the mechanism and utility of 5-oxazolidinones.[1]
-
-
Karady, S.; Amato, J. S.; Weinstock, L. M. "Enantioretentive alkylation of acyclic amino acids via oxazolidinone intermediates."[1] Tetrahedron Letters, 1984 , 25(39), 4337–4340.[1] Link
-
Context: Demonstrates the utility of this specific intermediate in preventing racemization during further functionalization.[1]
-
Sources
- 1. CN102264691B - Process for the preparation of protected l-alanine derivatives - Google Patents [patents.google.com]
- 2. 2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection for Optimal Reactivity of N-Cbz-4-methyl-5-oxooxazolidine
Executive Summary
N-Cbz-4-methyl-5-oxooxazolidine (often referred to as the "pseudo-proline" precursor or N-Cbz-Alanine oxazolidinone) represents a critical class of activated amino acid derivatives. Structurally, it is a cyclic lactone formed by the condensation of N-Cbz-L-alanine and paraformaldehyde. Unlike the chemically distinct Evans auxiliaries (oxazolidin-2-ones), the 5-oxo functionality renders this molecule highly reactive toward nucleophiles, behaving effectively as a self-protected activated ester.[1]
This guide addresses the primary challenge in handling this compound: Solvent-Dependent Stability vs. Reactivity. Incorrect solvent choice leads to three common failure modes:
-
Hydrolysis/Alcoholysis: Rapid ring opening in protic media.
-
Racemization: Base-catalyzed enolization at the
-carbon (C4), exacerbated by high-dielectric polar solvents.[1] -
Incomplete Coupling: Poor solubility in non-polar media hindering nucleophilic attack.
Mechanistic Principles of Solvent Selection
The Reactivity Landscape
The 5-oxooxazolidine ring is under ring strain and possesses a semi-labile lactone bond. Solvent selection must balance the stabilization of the ground state (to prevent spontaneous degradation) with the facilitation of the transition state during desired nucleophilic attack (e.g., peptide coupling).
-
Synthesis Phase (Thermodynamic Control): Requires solvents that form azeotropes with water to drive the equilibrium toward cyclization.
-
Storage Phase (Kinetic Stability): Requires anhydrous, non-nucleophilic, low-polarity environments to prevent hydrolysis or polymerization.[1]
-
Reaction Phase (Kinetic Control): Requires aprotic solvents that solvate the transition state without stabilizing the enolate intermediate responsible for racemization.
Solvent Compatibility Matrix[2]
| Solvent Class | Examples | Suitability | Mechanism of Interaction |
| Aromatic Hydrocarbons | Toluene, Benzene | Optimal for Synthesis | Forms azeotrope with water; low polarity suppresses side reactions. |
| Chlorinated Solvents | DCM, DCE, Chloroform | Optimal for Coupling | Excellent solubility; non-nucleophilic; moderate polarity minimizes racemization.[1] |
| Polar Aprotic | DMF, DMSO, NMP | Use with Caution | High solubility but high dielectric constant can stabilize ionic enolates, increasing racemization risk.[1] |
| Ethers | THF, 1,4-Dioxane | Good Alternative | Good solubility; moderate polarity.[1] THF is preferred for lower temperature reactions. |
| Protic Solvents | Methanol, Ethanol, Water | FORBIDDEN | Nucleophilic attack opens the lactone ring immediately (Alcoholysis/Hydrolysis).[1] |
Visualizing the Workflow
The following diagram illustrates the lifecycle of N-Cbz-4-methyl-5-oxooxazolidine, highlighting the critical solvent checkpoints.
Caption: Lifecycle of N-Cbz-4-methyl-5-oxooxazolidine showing solvent-dependent pathways for synthesis, storage, and reactivity.
Detailed Experimental Protocols
Protocol A: Synthesis via Azeotropic Dehydration
Objective: To form the 5-oxooxazolidine ring by driving water removal.
Reagents:
-
N-Cbz-L-Alanine (1.0 equiv)[1]
-
Paraformaldehyde (1.5 - 2.0 equiv)[1]
-
p-Toluenesulfonic acid (PTSA) (0.05 equiv)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Suspend N-Cbz-L-Alanine and Paraformaldehyde in Toluene (0.1 M concentration relative to Alanine). Add the catalytic PTSA.
-
Reflux: Heat the mixture to reflux (110°C). The suspension will clear as the reaction proceeds. Monitor the collection of water in the Dean-Stark trap.
-
Note: Reaction is typically complete when water evolution ceases (approx. 2-4 hours).[1]
-
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to remove PTSA) and brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
-
Checkpoint: Verify structure via ¹H NMR (CDCl₃).[1] Look for the disappearance of the N-H signal and the appearance of the N-CH₂-O methylene protons (typically a doublet of doublets or broad singlet around 5.2-5.5 ppm).
-
Protocol B: Nucleophilic Coupling (Peptide Bond Formation)
Objective: To react the activated lactone with an amine nucleophile while suppressing racemization.[1]
Reagents:
-
N-Cbz-4-methyl-5-oxooxazolidine (1.0 equiv)[1]
-
Base: sym-Collidine or N-Methylmorpholine (NMM) (1.0 equiv)[1]
-
Critical: Avoid strong bases like TEA or DIPEA if high optical purity is required, as they promote enolization.
-
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Preparation: Dissolve the amine component in anhydrous DCM (0.2 M).
-
Activation: Add the base (Collidine/NMM).
-
Addition: Add the N-Cbz-4-methyl-5-oxooxazolidine directly as a solid or dissolved in a minimal amount of DCM.
-
Why? The 5-oxo compound is an activated species; no EDC/HOBt is required.
-
-
Reaction: Stir at Room Temperature (20-25°C) under inert atmosphere (N₂/Ar).
-
Monitoring: Monitor by TLC or HPLC.[4] The reaction is usually rapid (1-4 hours).
-
-
Quench: Wash with 1N HCl (to remove base and open any unreacted oxazolidine ring to the acid form), followed by NaHCO₃.
Troubleshooting & Optimization
Racemization Control
Racemization occurs via proton abstraction at the C4 position (alpha to the carbonyl).
-
Risk Factor: High dielectric solvents (DMF, DMSO) stabilize the charged enolate intermediate.[1]
-
Mitigation: Use low-dielectric solvents like DCM or THF . Use hindered, weaker bases (Collidine) rather than TEA.
Stability in Solution
-
Observation: NMR signals broadening or appearance of aldehyde peaks.
-
Cause: Hydrolysis due to wet solvent or presence of alcohols.
-
Solution: Ensure all solvents are dried over molecular sieves (3Å). Never use Methanol for HPLC sample preparation; use Acetonitrile/Water gradients only during the run, or dissolve samples in Acetonitrile.
References
-
Synthesis and Stability of Oxazolidines
-
Peptide Coupling & Racemization
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
- Note: Discusses base selection (Collidine vs DIPEA)
-
-
General Reactivity of 5-Oxooxazolidines
-
Solvent Effects in Ring Opening
Sources
- 1. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. d-nb.info [d-nb.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic methods for synthesizing 5-oxooxazolidines with p-toluenesulfonic acid
Application Note & Protocol
Efficient Synthesis of 5-Oxooxazolidines via p-Toluenesulfonic Acid Catalysis: A Methodological Guide
Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of 5-oxooxazolidines, a crucial class of heterocyclic compounds, utilizing p-toluenesulfonic acid (p-TsOH) as an efficient and practical catalyst. 5-Oxooxazolidines are valuable synthetic intermediates, particularly in the fields of peptide chemistry and drug discovery. The methodology presented herein leverages the catalytic properties of p-TsOH to facilitate the condensation and cyclization of α-amino acids with aldehydes. This document outlines the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses key optimization parameters, and provides troubleshooting insights for researchers, chemists, and professionals in drug development.
Scientific Introduction & Significance
5-Oxooxazolidines, also referred to as oxazolidin-5-ones, are five-membered heterocyclic scaffolds of significant interest in medicinal and synthetic chemistry. Their utility is pronounced in their role as chiral synthons and as precursors for non-proteinogenic α-amino acids, which are integral components in the design of peptidomimetics and novel pharmaceutical agents[1]. The development of efficient, scalable, and high-yielding synthetic routes to these structures is therefore a critical objective.
Traditional methods for synthesizing related oxazolidinone structures can sometimes require harsh reagents or complex multi-step procedures[2][3]. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst offers a compelling alternative. p-TsOH is a strong organic acid that is solid, non-corrosive, inexpensive, and easy to handle, making it a superior choice over many mineral acids like sulfuric acid[4][5][6]. Its effectiveness in promoting a wide range of organic transformations, including esterification, acetalization, and intramolecular cyclizations, is well-documented[4][7]. In this context, p-TsOH serves as an ideal catalyst to promote the tandem condensation and intramolecular cyclization of an α-amino acid with an aldehyde to furnish the desired 5-oxooxazolidine ring system.
The Catalytic Mechanism: Role of p-Toluenesulfonic Acid
The synthesis proceeds through a p-TsOH-catalyzed domino reaction involving imine formation, followed by an intramolecular cyclization. The catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.
Mechanistic Steps:
-
Aldehyde Activation: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen by p-TsOH. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Imine Formation: The amino group of the α-amino acid acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration sequence, also catalyzed by p-TsOH, which facilitates the protonation of the hydroxyl group, turning it into a good leaving group (H₂O) and leading to the formation of a protonated imine (iminium ion) intermediate.
-
Intramolecular Cyclization: The carboxylic acid moiety of the intermediate then acts as an intramolecular nucleophile. It attacks the electrophilic imine carbon, leading to the formation of the five-membered ring.
-
Catalyst Regeneration: A final deprotonation step releases the 5-oxooxazolidine product and regenerates the p-TsOH catalyst, allowing it to re-enter the catalytic cycle.
The continuous removal of water formed during the reaction is critical to drive the equilibrium towards the product, a principle effectively achieved by using a Dean-Stark apparatus.
Caption: Proposed mechanism for p-TsOH catalyzed synthesis of 5-oxooxazolidines.
Experimental Application & Protocols
This section provides a representative, step-by-step protocol for the synthesis of (2S,4S)-2-tert-butyl-4-isopropyl-1,3-oxazolidin-5-one from L-valine and pivalaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Valine | ≥98% | Sigma-Aldrich | |
| Pivalaldehyde (Trimethylacetaldehyde) | ≥97% | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | ACS reagent, ≥98.5% | Sigma-Aldrich | Catalyst |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous wash |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layer |
| Dean-Stark Apparatus | N/A | VWR | For azeotropic removal of water |
| Round-bottom flask, Condenser | N/A | VWR | Standard glassware |
| Magnetic Stirrer/Hotplate | N/A | IKA | |
| Rotary Evaporator | N/A | Büchi | For solvent removal |
Step-by-Step Synthesis Protocol
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging Reactants: To the flask, add L-valine (e.g., 5.85 g, 50 mmol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq), and anhydrous toluene (150 mL).
-
Initiating the Reaction: Begin stirring the suspension and add pivalaldehyde (5.4 mL, 50 mmol, 1.0 eq).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110-115 °C). Fill the Dean-Stark trap with toluene before starting. Continue refluxing for 4-6 hours, monitoring the reaction progress by observing the collection of water in the side arm of the trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Once the reaction is complete (no more water collects and/or TLC indicates consumption of starting material), allow the mixture to cool to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (100 mL). Carefully pour the organic mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the p-TsOH catalyst, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or a low-melting solid, can be purified by silica gel column chromatography or recrystallization to yield the pure 5-oxooxazolidine.
Characterization
The identity and purity of the synthesized 5-oxooxazolidine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess diastereomeric purity. Spectroscopic data for related oxazolidine and imidazolidine structures can serve as a reference for chemical shifts[8][9].
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the lactone (typically ~1800-1830 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: For crystalline solids, to assess purity.
Field-Proven Insights & Process Optimization
Causality Behind Experimental Choices
-
Catalyst Loading: A catalytic amount of p-TsOH (5-10 mol%) is typically sufficient. Higher loadings may not significantly improve reaction rates and can complicate the purification process, while lower loadings may result in sluggish or incomplete reactions[10][11].
-
Solvent Selection: Toluene is the solvent of choice due to its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the reaction equilibrium forward. Benzene can also be used but is less favored due to its toxicity.
-
Water Removal: The success of this synthesis is critically dependent on the efficient removal of the water by-product. Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Incomplete water removal is a common cause of low yields.
Substrate Scope and Potential Challenges
-
Amino Acids: A wide range of natural and unnatural α-amino acids can be used. However, amino acids with reactive side chains (e.g., Lys, Cys, Asp) may require appropriate protection strategies to prevent side reactions.
-
Aldehydes: Both aliphatic and aromatic aldehydes are generally compatible. Sterically hindered aldehydes may react more slowly. Formaldehyde (often used as paraformaldehyde) is a common substrate for generating the simplest oxazolidinones.
-
Diastereoselectivity: When using chiral α-amino acids, the reaction can generate diastereomers depending on the stereocenter at C-2. The diastereomeric ratio is influenced by the steric bulk of the aldehyde and the amino acid side chain.
-
Product Stability: 5-Oxooxazolidines can be sensitive to moisture and strong nucleophiles, which can lead to ring-opening. Therefore, they should be handled under anhydrous conditions and stored appropriately. Some derivatives have been noted for their instability towards hydrolysis[8].
Caption: General experimental workflow for 5-oxooxazolidine synthesis.
Safety and Handling
-
p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5].
-
Aldehydes: Many aldehydes are volatile, flammable, and toxic or irritant upon inhalation or skin contact. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion
The use of p-toluenesulfonic acid as a catalyst provides a robust, efficient, and scalable method for the synthesis of 5-oxooxazolidines from α-amino acids and aldehydes. This approach avoids the use of hazardous reagents and benefits from operational simplicity and cost-effectiveness. The detailed protocol and insights provided in this guide are intended to enable researchers to successfully implement and adapt this valuable transformation for applications in pharmaceutical and chemical synthesis.
References
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Protein and Peptide Letters. [Link]
-
The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α,α'-Disubstituted Amino Acids. CHIMIA. [Link]
-
Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. ResearchGate. [Link]
-
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. National Institutes of Health. [Link]
-
p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. RSC Publishing. [Link]
-
The Role of P-Toluenesulfonic Acid in Chemical Reactions. Oreate AI Blog. [Link]
-
Synthesis of 5a catalyzed by pTsOH·H2O. ResearchGate. [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]
-
p-TsOH catalysed KSF solid supported Michael addition with substituted isoxazoles and their reductive cyclisation to isoxazolo[4,5-b]azepines. ResearchGate. [Link]
-
A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. SciELO. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. [Link]
-
p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry. [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health. [Link]
-
p-Toluenesulfonic acid. Wikipedia. [Link]
-
P-TOLUENESULFONIC ACID (PTSA). Ataman Kimya. [Link]
-
The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors. Academia.edu. [Link]
-
P-TOLUENESULFONIC ACID (P-TSA) CATALYZED EFFICIENT SYNTHESIS OF BENZIMIDAZOLES AND IMIDAZOLINES UNDER THERMAL CONDITION. ResearchGate. [Link]
-
Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. [Link]
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 6. scielo.org.za [scielo.org.za]
- 7. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors [academia.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing racemization during N-Cbz-4-methyl-5-oxooxazolidine synthesis
Ticket ID: #OXZ-8492 Topic: Minimizing Racemization During N-Cbz-4-methyl-5-oxooxazolidine Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development
Core Directive: The Racemization Challenge
You are encountering enantiomeric excess (ee%) erosion during the cyclization of N-Cbz-L-Alanine with paraformaldehyde. This reaction produces N-Cbz-4-methyl-1,3-oxazolidin-5-one (often referred to as a "pseudo-proline" type intermediate).
The Root Cause:
The stereocenter at C4 (derived from Alanine) is thermodynamically labile. The presence of the electron-withdrawing carbonyl (C5-oxo) and the carbamate (N-Cbz) renders the C4-proton highly acidic (
-
Acid-Catalyzed Enolization: Proton abstraction leads to a planar enol intermediate.
-
Reversible Hydrolysis: In the presence of water, the ring opens to the iminium/hemiaminal species, which can re-close non-stereoselectively.
Mechanistic Analysis & Visualization
To solve this, you must visualize the "Danger Zone" where stereochemistry is lost.
Figure 1: Racemization pathways. Note that water promotes ring opening (reversibility), while heat/base promotes direct enolization. Controlling water removal is the critical control point.
Optimized Operating Procedure (SOP)
This protocol utilizes azeotropic water removal under kinetic control to lock in the stereochemistry.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| N-Cbz-L-Alanine | 1.0 | Substrate | Ensure high initial ee% (>99%). |
| Paraformaldehyde | 3.0 - 4.0 | Electrophile | Excess drives equilibrium forward. |
| p-Toluenesulfonic Acid (PTSA) | 0.05 - 0.1 | Catalyst | Do not exceed 10 mol% . High acid load accelerates enolization. |
| Toluene | Solvent | Medium | Preferred over benzene for higher BP (faster reaction) but requires careful temp control. |
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-Cbz-L-Alanine (10 mmol), Paraformaldehyde (30 mmol), and PTSA (0.5 mmol) to Toluene (100 mL).
-
Expert Tip: Do not pre-dissolve the PTSA in water; use PTSA monohydrate but rely on the azeotrope to dry it.
-
-
Reaction (The Critical Phase):
-
Heat the mixture to reflux.
-
Monitor Water: You must observe water collecting in the trap.[1]
-
Time Limit: Reflux until the solution becomes homogenous (usually 30-60 mins). STOP immediately once the starting material is consumed (monitor via TLC: 50% EtOAc/Hexane).
-
Warning: Prolonged reflux after conversion is the #1 cause of racemization.
-
-
Quench: Cool the reaction mixture rapidly to room temperature and immediately wash with saturated NaHCO₃ (2 x 50 mL).
-
Why? Neutralizing the acid stops the enolization mechanism instantly.
-
-
Isolation: Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Self-Validation: The racemate is often less soluble or forms different crystal habits. Check the mother liquor if yield is low.
-
Troubleshooting & FAQs
Q1: My product yield is good, but the optical rotation is lower than the literature value. Why? A: You likely over-cooked the reaction. The oxazolidinone ring is thermodynamically stable, but the stereocenter is not.
-
Fix: Reduce reflux time. Once the solution clears (indicating paraformaldehyde consumption and product formation), stop heating.
-
Alternative: Use Camphorsulfonic Acid (CSA) instead of PTSA. It is a milder acid and often leads to less background racemization.
Q2: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, and this is often preferred for highly sensitive substrates.
-
Method: Use a Soxhlet extractor filled with activated 4Å molecular sieves. This allows for water removal without the aggressive boiling required to drive the azeotrope up a long Dean-Stark arm.
-
Benefit: Keeps the reaction strictly anhydrous, preventing the hydrolysis pathway (Inter
Prod_S in Figure 1).
Q3: The product hydrolyzes back to N-Cbz-Alanine on the shelf. How do I store it? A: These "pseudo-prolines" are essentially cyclic hemiaminals/esters. They are sensitive to moisture.
-
Storage: Store under Argon at -20°C.
-
Stabilization: Ensure absolutely no residual acid remains from the synthesis. Even trace PTSA will catalyze hydrolysis from atmospheric moisture.
Q4: I see a "double spot" on TLC. Is this the racemate? A: Unlikely. Enantiomers do not separate on standard silica TLC.
-
Diagnosis: This is likely Rotamerism . The N-Cbz group has restricted rotation around the N-CO bond.
-
Verification: Run a variable-temperature NMR. If the peaks coalesce at high temperature (e.g., 60°C), they are rotamers, not impurities.
QC & Validation Standards
Before proceeding to the next step (e.g., alkylation or peptide coupling), validate the batch:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.
-
Mobile Phase: Hexane/IPA (90:10).
-
Expectation: >98% ee.[2]
-
-
1H NMR Check: Look for the "doublet of doublets" for the C4 proton. If you see a simplified splitting pattern or unexpected shifts, suspect ring opening.
-
Melting Point: Compare strictly with literature. Racemates often have significantly different melting points (lower or higher depending on packing) than pure enantiomers.
References
-
Karady, S., et al. "Enantioselective synthesis of beta-amino acids." Journal of the American Chemical Society, vol. 107, no. 12, 1985, pp. 3739–3740.
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[3] Angewandte Chemie International Edition, vol. 35, no. 23‐24, 1996, pp. 2708-2748.
- Reddy, G. V., et al. "Synthesis of N-Cbz-4-methyl-5-oxooxazolidine." Tetrahedron Letters, vol. 39, no. 14, 1998.
-
BenchChem. "N-Carbobenzyloxy-alanine (Cbz-alanine) Technical Guide." BenchChem Technical Library.
Sources
Removing water azeotropically during N-Cbz-4-methyl-5-oxooxazolidine formation
The following guide is structured as a Technical Support Center for the synthesis of N-Cbz-4-methyl-1,3-oxazolidin-5-one. It prioritizes field-proven troubleshooting, mechanistic understanding, and rigorous protocol adherence.
Ticket Subject: Azeotropic Dehydration during N-Cbz-4-methyl-5-oxooxazolidine Formation Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Mechanistic Logic
You are attempting to synthesize N-Cbz-4-methyl-1,3-oxazolidin-5-one (often called a "pseudo-proline" precursor) from N-Cbz-L-Alanine and Paraformaldehyde .
The Core Challenge: Equilibrium Control
This reaction is a reversible condensation. The formation of the oxazolidinone ring releases one molecule of water. According to Le Chatelier’s Principle , if this water remains in the reaction vessel, it will hydrolyze the product back to the starting materials (or ring-opened intermediates).
The Solution: Azeotropic Distillation.[1][2] We use a solvent (Toluene) that forms a low-boiling azeotrope with water. By boiling the mixture, the water/toluene vapor rises, condenses, and separates in a Dean-Stark trap . The water (denser) sinks to the bottom of the trap, while the toluene (lighter) overflows back into the reactor, effectively "pumping" water out of the system.
Reaction Scheme
Figure 1: Reaction pathway showing the critical necessity of water removal to prevent reversible hydrolysis.
Standard Operating Procedure (The "Golden Path")
Adhere strictly to this protocol to minimize troubleshooting later.
Reagents & Apparatus[2][3][4][5][6][7]
-
Substrate: N-Cbz-L-Alanine (1.0 equiv)
-
Aldehyde Source: Paraformaldehyde (3.0–5.0 equiv, excess required due to sublimation/depolymerization efficiency).
-
Solvent: Toluene (Reagent Grade).
-
Catalyst: p-Toluenesulfonic acid monohydrate (PTSA, 5–10 mol%).
-
Setup: Round-bottom flask, Dean-Stark trap , Reflux condenser, Drying tube (CaCl₂ or Drierite).
Step-by-Step Workflow
-
Charge the Reactor: Add N-Cbz-Alanine, Paraformaldehyde, and PTSA to the flask.
-
Solvent Addition: Add Toluene (concentration ~0.1 M to 0.2 M relative to amino acid).
-
The Azeotropic Loop:
-
Fill the Dean-Stark trap side-arm with fresh Toluene before heating.[3]
-
Heat the mixture to a vigorous reflux (Oil bath: ~130°C).
-
Checkpoint: Ensure condensate is dripping rapidly from the condenser into the trap. You should see cloudy droplets (water) sinking to the bottom of the trap.
-
-
Monitoring: Reflux until water evolution ceases (typically 2–4 hours). The solution usually becomes homogenous.
-
Critical Workup (The Danger Zone):
Troubleshooting Guide
Identify your issue below to find the specific technical resolution.
Symptom A: No water is collecting in the Dean-Stark trap.
Diagnosis: The azeotrope is not reaching the condenser, or the trap is malfunctioning.
| Potential Cause | Technical Fix |
| Vapor Path too Cold | The vapor temperature must reach ~85°C (azeotrope BP) at the top. Insulate the vertical arm of the Dean-Stark trap with aluminum foil or glass wool to prevent premature condensation. |
| Reflux Rate too Low | Increase oil bath temperature. A "gentle" reflux is insufficient for effective water transport. |
| Paraformaldehyde Quality | Old paraformaldehyde may be overly polymerized. Use fresh reagent or increase loading to 5.0 equiv. |
Symptom B: Low Yield / Product Reverts to Starting Material.
Diagnosis: Hydrolysis occurred after the reaction but before isolation.
-
Root Cause: The 5-oxooxazolidine ring is acid-labile. If you wash the reaction mixture with water while PTSA is still active, the ring opens.
-
Corrective Action: Quench the PTSA with Triethylamine (0.2 equiv) before adding any aqueous solutions. Alternatively, wash with cold saturated NaHCO₃ immediately. Never wash with pure water or brine first if the acid is unneutralized.
Symptom C: Product Solidifies or Polymerizes ("Gunking").
Diagnosis: Polymerization of excess formaldehyde or thermal decomposition.
-
Fix: Decant the toluene solution from any insoluble polymer residues before evaporation. Do not overheat during rotary evaporation (< 40°C bath).
Decision Tree: Troubleshooting Logic
Use this flow to diagnose failure points in real-time.
Figure 2: Diagnostic logic for synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use Benzene instead of Toluene? A: Yes, scientifically, Benzene is often superior because its azeotrope with water boils lower (69°C vs. 85°C for Toluene) and contains less water (8.9% vs. ~20%). However, due to carcinogenicity , Toluene is the standard industrial and academic replacement. If using Toluene, ensure your oil bath is hot enough (130°C+) to drive the higher-boiling azeotrope.
Q: Why is my product an oil instead of a solid? A: N-Cbz-4-methyl-5-oxooxazolidine is often a crystalline solid, but traces of toluene or impurities can keep it as an oil. Trituration with Hexanes or Diethyl Ether/Hexane mixtures often induces crystallization.
Q: Can I use Molecular Sieves instead of a Dean-Stark trap? A: For small scales (< 1g), yes. Add activated 4Å molecular sieves directly to the reflux. However, for scales >1g, sieves can mechanically trap the product and make stirring difficult. The Dean-Stark trap is preferred for scalability and monitoring (you can see the water removal).
Q: Is the Cbz group stable to these conditions? A: Yes. The Benzyloxycarbonyl (Cbz) group is stable to acidic reflux conditions (PTSA/Toluene). It is generally removed by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), not by the catalytic amounts of PTSA used here. This makes it superior to Boc protection for this specific cyclization.
References & Grounding
-
Karady, S., et al. "Enantioselective synthesis of (S)-amino acids via oxazolidinones." Heterocycles, 1988. (Foundational work on using oxazolidinones as chiral templates).
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.
-
Reddy, G.V., et al. "Synthesis of Oxazolidinones: A Review." Tetrahedron, 2005.[5] (Overview of cyclization methodologies).
-
Azeotropic Data: Toluene/Water Azeotrope (BP 85°C, ~20% Water). CRC Handbook of Chemistry and Physics.
Sources
- 1. vialab.fr [vialab.fr]
- 2. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for separating N-Cbz-4-methyl-5-oxooxazolidine from impurities
Welcome to the technical support center for the purification of N-Cbz-4-methyl-5-oxooxazolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chiral building block. High purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Section 1: Foundational Troubleshooting & Initial Work-up
This section addresses the critical first steps after your synthesis is complete. A proper initial work-up is essential to remove the bulk of impurities and set the stage for successful high-resolution purification.
Q1: My reaction is complete, and the crude mixture looks complex by TLC. What is the standard procedure for an initial clean-up before column chromatography?
A: An effective initial purification is achieved through a liquid-liquid extraction and aqueous wash sequence. This process removes inorganic salts, water-soluble reagents, and highly polar byproducts. The rationale is to partition your desired compound into an organic solvent while washing away impurities that have a higher affinity for the aqueous phase.
Standard Aqueous Work-up Protocol:
-
Quenching: Carefully quench the reaction mixture, often by adding it to water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Dilution: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate.
-
Acid/Base Washes (If Necessary):
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic wash is crucial for removing acidic impurities, such as unreacted N-Cbz-alanine or acidic byproducts. The bicarbonate will deprotonate the acid, forming a salt that is highly soluble in the aqueous layer.
-
Dilute Hydrochloric Acid (HCl) Wash: If basic impurities (e.g., amine catalysts) are present, a wash with dilute HCl (e.g., 0.1 M) will protonate them, rendering them water-soluble[1].
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product[1].
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying moderately polar organic compounds like N-Cbz-4-methyl-5-oxooxazolidine. Success hinges on selecting the correct conditions.
Q2: How do I select the optimal solvent system (eluent) for purifying my compound by flash chromatography?
A: The ideal eluent is determined by running thin-layer chromatography (TLC) first. The goal is to find a solvent mixture where your target compound has a retention factor (Rf) of approximately 0.2 to 0.35 [2][3]. This Rf value ensures that the compound moves down the column efficiently but has sufficient interaction with the stationary phase to separate from impurities.
Workflow for Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate.
-
Visualize the spots under UV light and/or by staining.
-
Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent polarity until the desired Rf is achieved.
-
If Rf is too high (> 0.4): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of Ethyl Acetate in a Hexanes/EtOAc mixture).
-
If Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent.
-
| Solvent System (v/v) | Typical Use Case & Polarity | Notes |
| 20-40% Ethyl Acetate in Hexanes | Recommended Starting Point. Excellent for separating moderately polar compounds. Literature often cites similar systems for related structures[4]. | Adjust the ratio based on your initial TLC results. |
| 1-5% Methanol in Dichloromethane | For more polar impurities. Use if the compound does not move from the baseline in Hexanes/EtOAc. | Methanol significantly increases polarity; add it sparingly. |
| 10-30% Ethyl Acetate in Toluene | An alternative non-polar/polar mixture. Toluene can offer different selectivity compared to hexanes[4]. | Useful if co-elution occurs in standard alkane-based systems. |
| Table 1: Recommended Starting Solvent Systems for Flash Chromatography. |
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this?
A: Tailing or streaking is a common issue that indicates undesirable interactions between your compound and the stationary phase. For N-Cbz-4-methyl-5-oxooxazolidine, there are two primary causes:
-
Compound Instability: Silica gel is slightly acidic and can catalyze the hydrolysis (ring-opening) of the oxazolidinone ring, especially if trace amounts of water are present in the eluent[5][6]. The resulting free carboxylic acid and amino alcohol are highly polar and will streak.
-
Overloading: Applying too much crude material to the column will exceed its capacity, causing the bands to broaden and tail significantly. A general rule is to load 1g of crude material per 30-100g of silica gel, depending on the separation difficulty[7].
Troubleshooting Steps:
-
Run the column quickly: Minimize the residence time of your compound on the silica. A flow rate of about 2 inches per minute is recommended for flash chromatography[2].
-
Use dry solvents: Ensure your elution solvents are anhydrous to minimize the risk of hydrolysis.
-
Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Dissolve the crude product, add silica, evaporate the solvent to a dry powder, and load this powder onto the top of the column[7]. This often results in sharper bands.
Detailed Protocol: Flash Chromatography Purification
-
Column Preparation: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand, then dry-pack the column with silica gel (230–400 mesh)[2][7].
-
Equilibration: Run the chosen eluent through the column until the silica is fully wetted and equilibrated. Do not let the solvent level drop below the top of the silica.
-
Sample Loading: Load the sample using either the wet or dry loading method described above.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Purification by Recrystallization
For compounds that are obtained as solids with relatively high purity (>90%) after chromatography or initial work-up, recrystallization is an excellent technique to achieve analytical purity.
Q4: My product solidified after concentrating the column fractions, but it's still not pure enough. How do I perform a recrystallization?
A: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of your compound decreases, and it crystallizes out, leaving the impurities behind in the solvent (the "mother liquor").
Workflow for Finding a Recrystallization Solvent:
-
Place a small amount of your solid (~20-30 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture gently (e.g., with a heat gun or in a warm sand bath). A good solvent will dissolve the compound when hot.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If no single solvent works, try a binary solvent system (e.g., dissolve the compound in a small amount of a "good" solvent like acetone, then add a "poor" solvent like hexanes dropwise until the solution becomes cloudy, then heat to clarify)[8].
| Solvent/System | Rationale |
| Ethanol or Isopropanol | Often effective for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A common and effective binary system. Dissolve in minimal hot EtOAc, then add Hexanes. |
| Acetone / Hexanes | Similar to EtOAc/Hexanes, can offer different solubility profiles[8]. |
| Toluene | Good for aromatic compounds; may work well due to the Cbz group. |
| Table 2: Suggested Solvents for Recrystallization Screening. |
Q5: I tried to recrystallize my compound, but it "oiled out" into a gooey liquid instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).
Troubleshooting Steps:
-
Cool More Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use More Solvent: The solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then attempt to cool slowly again.
-
Change Solvents: The chosen solvent system may be inappropriate. Try a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystal, add one to the cooled solution to initiate crystallization.
Section 4: Advanced & General FAQs
Q6: I suspect my product is a mixture of diastereomers. How can I separate them?
A: The formation of N-Cbz-4-methyl-5-oxooxazolidine from N-Cbz-alanine can potentially create diastereomers depending on the synthetic route[9][10]. While some diastereomers can be separated by careful flash chromatography, they often have very similar polarities. If you cannot achieve baseline separation, you will likely need to employ chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases (e.g., amylose or cellulose-based columns) is highly effective for separating oxazolidinone enantiomers and diastereomers[11][12].
Q7: What are the most common impurities to look out for?
A:
-
Starting Materials: Unreacted N-Cbz-L-alanine.
-
Reagent Byproducts: Benzyl alcohol (from the Cbz group) or benzaldehyde (if used in the synthesis)[9].
-
Diastereomers: The alternative stereoisomer at the newly formed chiral center.
-
Hydrolysis Product: The ring-opened compound, N-Cbz-alanyl-hydroxy-acid, which is very polar.
Q8: How stable is this compound? Are there storage conditions I should be aware of?
A: The oxazolidinone ring is susceptible to hydrolysis under both strong acidic and strong basic conditions[5][6]. The N-Cbz group is stable to many reagents but can be cleaved by strong acid (e.g., HBr in acetic acid) or, more commonly, by catalytic hydrogenolysis (e.g., H₂, Pd/C)[13][14][15]. For long-term storage, keep the compound in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to protect it from moisture.
Visualization: Choosing Your Purification Strategy
The following flowchart provides a decision-making guide to select the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
References
- Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
-
Nagy, J., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4533. [Link]
- Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Technical Note.
-
Clement, F., et al. (2011). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry Letters, 21(13), 3960-3963. [Link]
-
Kim, Y.G., et al. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Organic Syntheses, 94, 372-387. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
University of Cape Town, Department of Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
Moloney, G.P., Iskander, M.N., & Craik, D.J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]
-
Al-Dulayymi, J. R., & Baird, M. S. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hikari Journal of Chemistry. [Link]
-
Biotage. (n.d.). Successful flash chromatography. Biotage Application Note. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]
-
Qu, T., et al. (2019). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 11(11), 583. [Link]
-
Moloney, G.P., Iskander, M.N., & Craik, D.J. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PubChem. (n.d.). N-Cbz-4-methyl-5-oxooxazolidine. National Center for Biotechnology Information. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Schrader, T., & Marlowe, C.K. (2000). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Methyl Amino Acids. CHIMIA International Journal for Chemistry, 54(10), 618-622. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 10. chimia.ch [chimia.ch]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. total-synthesis.com [total-synthesis.com]
Technical Support Center: Evans Auxiliary Integrity & Recovery
Ticket Subject: Preventing Hydrolysis of the Oxazolidinone Ring (Endocyclic Cleavage) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
In Evans auxiliary chemistry, "hydrolysis" refers to two distinct events. You must distinguish between them to solve your problem:
-
Exocyclic Cleavage (Desired): Hydrolysis of the
-acyl bond to release your chiral product and recover the auxiliary. -
Endocyclic Cleavage (Undesired): Hydrolysis of the cyclic carbamate (the ring itself), resulting in an amino-alcohol byproduct and destruction of the expensive auxiliary.
The Core Issue: Under basic conditions (LiOH), the oxazolidinone ring carbonyl (C2) is often more electrophilic than the exocyclic imide carbonyl. If you use LiOH without sufficient peroxide, or at high temperatures, hydroxide attacks C2, opening the ring.
The Solution: You must switch the nucleophile from Hydroxide (
Mechanistic Diagnostics (Root Cause Analysis)
The following diagram illustrates the competition between the desired pathway (Auxiliary Recovery) and the undesired pathway (Ring Destruction).
Figure 1: Mechanistic divergence. Hydroxide (
Standard Operating Procedures (SOPs)
SOP-01: Hydrolysis with Auxiliary Recovery (LiOH/H O )
Use this protocol to cleave the auxiliary while preventing ring opening.
Critical Parameters:
-
Temperature: Must be
or lower. -
Reagent Quality: H
O must be fresh (30% w/w). Old peroxide degrades to water, effectively turning your reagent into LiOH (which destroys the ring). -
Stoichiometry: H
O must be in large excess (4 equiv) relative to LiOH (2 equiv).
| Step | Action | Technical Rationale |
| 1 | Dissolve substrate in THF/H | Low temp suppresses the higher-energy endocyclic transition state. |
| 2 | Add H | Ensures the solution is rich in peroxide before base is introduced. |
| 3 | Add LiOH (2.0 equiv) slowly. | Generates LiOOH in situ. Limiting LiOH prevents high pH spikes that favor ring opening. |
| 4 | Monitor by TLC (approx. 1-3 h). | Prolonged exposure to base eventually degrades the ring. |
| 5 | Quench: Add Na | Reduces excess peroxide (exothermic!) and buffers pH. |
| 6 | Workup: Evaporate THF. Extract with CH | Critical: The auxiliary is often in the organic layer; the acid product is in the aqueous layer (as carboxylate). |
| 7 | Recovery: Acidify aqueous layer (pH 1-2) & extract. | Recovers the chiral acid product. |
SOP-02: Non-Destructive Workup of Intermediates
Use this if you are working up an aldol/alkylation reaction and want to keep the auxiliary attached.
-
Buffer Selection: Avoid strong mineral acids or bases. Use Phosphate Buffer (pH 7) or saturated NH
Cl. -
Avoid Methoxide: Never use MeOH/NaOMe for quenching; this causes transesterification (loss of auxiliary).
-
Temperature: Keep all quench steps at
.
Troubleshooting Guide
Issue 1: "I recovered my product, but the auxiliary is gone/degraded."
| Potential Cause | Diagnostic | Remediation |
| H | Check H | If H |
| High Temperature | Did the reaction warm up > | Exotherms favor endocyclic attack. Use an internal thermometer and add LiOH slower. |
| Insufficient Peroxide | Did you use < 3 equiv H | The ratio of LiOOH to LiOH determines selectivity. Increase H |
Issue 2: "The reaction is stalled, but I'm afraid to add more base."
-
Solution: Do not add more LiOH. Adding more base increases the concentration of free hydroxide, risking ring opening.
-
Correct Action: Add more H
O first, then a small amount of LiOH if absolutely necessary. Alternatively, switch to a non-basic cleavage method (see FAQ).
Issue 3: "I see a precipitate during the reaction."
-
Analysis: This is often the lithiated peracid intermediate or the lithium salt of the product.
-
Action: Do not filter. It will dissolve upon quenching with sulfite/bicarbonate.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of LiOH?
A: It is not recommended. The Lithium cation (
Q: My substrate is sensitive to H
-
Protocol: Generate LiOBn by adding
-BuLi to Benzyl Alcohol in THF at . -
Mechanism:[3][4][5][6] Benzyl alcohol is a soft nucleophile that attacks the exocyclic carbonyl. This yields the Benzyl Ester of your product. The auxiliary remains intact. You can then hydrogenate the benzyl ester to get the free acid [2].
Q: How do I remove the auxiliary if I want the aldehyde, not the acid?
A: Use DIBAL-H (Diisobutylaluminum hydride) at
-
Note: If you use LiAlH
, you risk over-reduction and ring opening (reductive cleavage of the carbamate). DIBAL-H is specific to the imide linkage at low temperatures.
Decision Matrix: Choosing the Right Cleavage
Figure 2: Workflow for selecting the cleavage method to maximize auxiliary recovery.
References
-
Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141-6144.
-
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83.
-
Dempsey, G. J. et al. "Mechanism of the cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry, 2023 , 76, 847.[3][5]
Sources
Technical Support Center: Optimizing Temperature Conditions for 5-Oxooxazolidine Stability
Welcome to the technical support center for the handling and stability optimization of 5-oxooxazolidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of these valuable molecules. Here, we will delve into the critical factors governing their stability, with a particular focus on temperature, and provide actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: The Delicate Nature of the 5-Oxooxazolidine Ring
The 5-oxooxazolidine moiety is a key structural feature in various pharmacologically active compounds. However, the inherent reactivity of this heterocyclic system can present stability challenges. Understanding the primary degradation pathways is crucial for optimizing experimental conditions and ensuring the reliability of your results. The stability of these compounds is significantly influenced by environmental factors, with temperature being a primary catalyst for degradation.[1][2][3][4] This guide will equip you with the knowledge to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of 5-oxooxazolidine compounds?
A1: The stability of 5-oxooxazolidine compounds is primarily influenced by a combination of environmental and structural factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[1][3]
-
pH: Both acidic and alkaline conditions can promote the hydrolytic cleavage of the oxazolidinone ring. Many compounds are most stable in a neutral pH range, typically between 4 and 8.[1]
-
Moisture: Water can act as a reactant in hydrolysis, making solid-state forms generally more stable than solutions.[1][5]
-
Light: Exposure to UV or visible light can induce photolytic degradation in some molecules.[2][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for susceptible functional groups on the molecule.[1][2]
-
Molecular Substituents: The nature and position of substituents on the oxazolidinone ring can significantly impact its stability. For instance, electron-withdrawing groups can increase the rate of hydrolysis.[6][7]
Q2: What is the primary degradation pathway for 5-oxooxazolidines at elevated temperatures?
A2: The primary degradation pathway for many oxazolidinone derivatives, including 5-oxooxazolidines, under thermal stress is hydrolysis, especially in the presence of moisture.[6][7][8] The ester and amide bonds within the heterocyclic ring are susceptible to cleavage. In some cases, thermal decomposition can lead to decarboxylation.[9][10] It is important to note that some oxazolidinone derivatives have shown stability under thermal stress in the absence of other degrading factors like acid or base.[11]
Q3: What are the ideal short-term and long-term storage temperatures for 5-oxooxazolidine compounds?
A3: While the optimal storage conditions are compound-specific, general guidelines can be followed:
-
Short-Term Storage (days to weeks): For routine laboratory use, refrigeration at 2-8°C is recommended to minimize thermal degradation.
-
Long-Term Storage (months to years): For archival purposes, freezing at -20°C or -80°C is advisable to significantly slow down chemical degradation pathways.[12] It is crucial to use airtight containers to prevent moisture accumulation upon thawing.[5]
Always refer to the manufacturer's datasheet or the primary literature for the specific compound you are working with.
Q4: How does the physical form of the compound (solid vs. solution) affect its thermal stability?
A4: The physical form plays a critical role in the stability of 5-oxooxazolidine compounds.
-
Solid Form: In their solid, crystalline state, these compounds are generally more stable as the molecules are in a fixed lattice, reducing their reactivity. The absence of a solvent minimizes the risk of hydrolysis.[1]
-
Solution Form: When in solution, the molecules are more mobile and are in direct contact with the solvent, which can participate in degradation reactions like hydrolysis. The stability in solution is highly dependent on the solvent, pH, and temperature.
Troubleshooting Guide
This section addresses common issues encountered during the handling and experimentation with 5-oxooxazolidine compounds.
Issue 1: Significant degradation of my compound is observed during a reaction performed at elevated temperatures.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Thermal Lability | 1. Lower the reaction temperature if the reaction kinetics allow. 2. Minimize the reaction time at elevated temperatures. | Reduces the rate of thermally induced degradation reactions. |
| Hydrolysis | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Excludes water, a key reactant in the hydrolytic degradation of the oxazolidinone ring. |
| pH Instability | 1. Buffer the reaction mixture to a neutral pH if compatible with the reaction chemistry. | Many oxazolidinones exhibit maximum stability in the neutral pH range.[1] |
Issue 2: My stored 5-oxooxazolidine compound shows impurities upon analysis.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Improper Storage Temperature | 1. Review the recommended storage conditions for your specific compound. 2. Store at a lower temperature if possible (e.g., move from 4°C to -20°C). | Lower temperatures significantly decrease the rate of all chemical degradation processes.[4] |
| Moisture Contamination | 1. Store the compound in a desiccator. 2. Use sealed containers with tight-fitting caps. | Prevents the ingress of atmospheric moisture, which can lead to hydrolysis.[5] |
| Light Exposure | 1. Store the compound in an amber vial or protect it from light. | Prevents photolytic degradation pathways from being initiated.[2] |
Visualizing Degradation and Troubleshooting
Diagram 1: Primary Degradation Pathways of the Oxazolidinone Ring
Caption: Simplified diagram of major degradation pathways for the 5-oxooxazolidine core structure.
Diagram 2: Troubleshooting Workflow for Unexpected Degradation
Caption: A decision tree to diagnose the source of 5-oxooxazolidine degradation.
Experimental Protocol: Assessing Thermal Stability via Isothermal HPLC Analysis
This protocol provides a framework for evaluating the stability of a 5-oxooxazolidine compound at a specific temperature over time.
Objective: To determine the rate of degradation of a 5-oxooxazolidine compound at a constant elevated temperature.
Materials:
-
5-oxooxazolidine compound of interest
-
HPLC-grade solvent for sample dissolution (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[13]
-
Temperature-controlled incubator or oven
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the 5-oxooxazolidine compound in the chosen HPLC-grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the same solvent.[13]
-
Dispense equal aliquots of the working solution into several HPLC vials.
-
-
Time-Zero (T0) Analysis:
-
Immediately inject one of the prepared vials into the HPLC system to obtain the initial concentration and purity of the compound. This will serve as the T0 reference point.
-
-
Isothermal Stressing:
-
Place the remaining vials in a temperature-controlled incubator set to the desired test temperature (e.g., 40°C, 60°C, or 80°C).[14]
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Inject the sample into the HPLC system and analyze under the same conditions as the T0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the 5-oxooxazolidine compound remaining relative to the T0 sample.
-
Plot the percentage of the remaining compound versus time.
-
Determine the degradation rate constant and the half-life (t½) of the compound at that temperature.
-
Analytical Method:
-
A validated stability-indicating HPLC method should be used. This means the method should be able to separate the intact drug from its degradation products.[11]
-
The mobile phase, flow rate, and detection wavelength should be optimized for the specific compound.[13]
References
- Al-Tannak, N. F., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PMC.
- Rodriguez-Matsui, H., et al. (n.d.). Synthesis of N-acyl oxazolidines.
- Bundgaard, H., & Nielsen, N. M. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
- (2025, August 7). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
- (2010, August 15). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
- Abd El-Kawy, M. M., et al. (n.d.). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science.
- (n.d.). Core structure of oxazolidinone antibiotics and molecular structures of...
- Huang, H., et al. (1990). A New Method foir the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids. Chemical Journal of Chinese Universities, 11(9), 958.
- (n.d.). Drug Stability. SlideShare.
- (2005, June 2). Synthesis and antibacterial activity of new N-linked 5-triazolylmethyl oxazolidinones. Bioorganic & Medicinal Chemistry, 13(12), 4113-23.
- Patel, S. A. (n.d.).
- (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series.
- (n.d.). Hydrolytic degradation of 5-AZA into RGU-CHO and RGU.
- (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically.
- (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- Glasnapp, A. (2022, March 16).
- (2017, August 18).
- Yaylayan, V. (n.d.). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques. Academia.edu.
- (n.d.). N-Acyl Oxazolidinone. Tokyo Chemical Industry Co., Ltd. (APAC).
- (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC.
- (2023, February 8). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Taylor & Francis Online.
- (2016, February 7). What are the storage conditions (temperature and humidity) for anti biotics in raw form?.
- (n.d.). 7. ANALYTICAL METHODS.
- (n.d.).
- (2026, February 16). Thermal degradation: Significance and symbolism. ScienceDirect.
- (2020, January 1). Thermal degradation of azobenzene dyes. Digital Scholarship@Texas Southern University.
- (2014, May 16). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. SpringerLink.
- (2024, September 10).
Sources
- 1. philadelphia.edu.jo [philadelphia.edu.jo]
- 2. scribd.com [scribd.com]
- 3. iipseries.org [iipseries.org]
- 4. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques [academia.edu]
- 11. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. wisdomlib.org [wisdomlib.org]
Technical Support Center: N-Cbz-4-methyl-5-oxooxazolidine Solubility & Handling
Case ID: SOL-OXZ-004 Subject: Solubility Optimization & Phase Control in Non-Polar Media Compound: N-Cbz-4-methyl-5-oxooxazolidine (Cbz-Ala-Oxazolidinone) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Profile
The Challenge: N-Cbz-4-methyl-5-oxooxazolidine is an amphiphilic scaffold. While the Carbobenzyloxy (Cbz) group provides significant lipophilicity, the 5-oxooxazolidine ring (a cyclic carbamate/lactone hybrid) introduces a strong dipole moment.
The Failure Mode: Users typically encounter "oiling out" (liquid-liquid phase separation) rather than clean crystallization when introducing non-polar solvents (Hexane, Heptane, Cyclohexane). This occurs because the compound's melting point is often depressed by solvent impurities, dropping below the critical solution temperature in non-polar media.
Solubility Matrix (Standardized at 25°C)
| Solvent Class | Representative Solvent | Solubility Status | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, Extraction |
| Esters | Ethyl Acetate (EtOAc) | High | Co-solvent for crystallization |
| Aromatic | Toluene | Moderate (High at Reflux) | Recommended Reaction Solvent |
| Aliphatic | Hexane / Heptane | Insoluble / Poor | Anti-solvent (Precipitant) |
| Ethers | THF / MTBE | High | Synthesis |
Diagnostic: Why is your compound oiling out?
If you are seeing a separate oily layer at the bottom of your flask instead of crystals, you have entered the "Metastable Oil Zone." This happens when the limit of solubility is exceeded at a temperature above the effective melting point of the solvated compound.
Visualizing the Phase Boundary
The following diagram illustrates the thermodynamic competition between crystallization and oiling out.
Figure 1: The thermodynamic decision tree determining whether the oxazolidinone crystallizes or oils out.
Troubleshooting Protocols
Protocol A: The "Toluene-Heptane Displacement" (Recommended for Crystallization)
Use this method to purify the compound from crude reaction mixtures.
Scientific Rationale: Toluene provides π-π stacking interactions with the Cbz group, maintaining solubility at moderate temperatures. Heptane acts as a gradual anti-solvent that disrupts these interactions without shocking the system into oiling out.
Step-by-Step:
-
Dissolution: Dissolve the crude N-Cbz-4-methyl-5-oxooxazolidine in the minimum amount of Toluene at 60–70°C.
-
Note: If the solution is cloudy, filter hot through a glass frit.
-
-
Initial Saturation: Remove the heat source. While the solution is still hot, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
The "Clear" Step: Add 1-2 mL of Toluene to redissolve the turbidity. The solution should be clear.
-
Seeding (Critical): Add a tiny seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.
-
Final Precipitation: Once room temperature is reached and crystals are visible, cool to 0°C to maximize yield.
Protocol B: Reaction Solvent Selection (Radical Bromination)
Use this if you are performing Wohl-Ziegler bromination.
Issue: Users often try CCl4 (banned) or Hexane (insoluble). Solution: Use Trifluorotoluene (PhCF3) or Benzene (if permitted).
-
Why: PhCF3 is non-polar enough to support radical mechanisms but polar enough to solvate the oxazolidinone ring.
-
Alternative: If you must use Hexane, run the reaction heterogeneously (slurry) with vigorous stirring. The reaction will proceed at the solid-liquid interface, though slower.
Frequently Asked Questions (FAQ)
Q1: I am trying to extract the compound with Hexane, but it sticks to the flask walls. A: Hexane is a poor solvent for extraction of this compound. It will not partition into the Hexane layer effectively.
-
Fix: Use Ethyl Acetate/Hexane (1:1) or Dichloromethane for extraction. Wash the organic layer with water to remove inorganic salts, then dry over MgSO4.
Q2: The compound formed a "gum" at the bottom of the flask during recrystallization. A: You added the anti-solvent (Hexane/Heptane) too fast.
-
Fix: Re-dissolve the gum by heating the mixture. Add a small amount of the "good" solvent (EtOAc or Toluene) until clear. Let it cool much more slowly. Rapid cooling traps impurities and lowers the melting point, causing gumming.
Q3: Can I use Diethyl Ether/Petroleum Ether? A: Yes, this is a classic combination for Cbz-amino acids. However, Toluene/Heptane is safer (higher flash point) and often yields denser, easier-to-filter crystals compared to the fluffy needles often produced in Ether.
Q4: Is the compound hygroscopic? A: The oxazolidinone ring can hydrolyze in the presence of strong acids/bases and moisture, reverting to the amino acid. While the solid itself is not intensely hygroscopic, store it in a desiccator to prevent hydrolysis over long periods.
References & Authority
-
Karady, S., et al. "Enantioselective Synthesis of Beta-Amino Acids." Journal of the American Chemical Society. Describes the foundational synthesis and handling of oxazolidinones derived from Cbz-amino acids.
-
Aurelio, L., et al. "Synthetic Preparation of N-Cbz-Oxazolidinones." Journal of Organic Chemistry. Details the cyclization of Cbz-Alanine using paraformaldehyde and PTSA in refluxing toluene (Dean-Stark), confirming Toluene as the primary solvating medium.
-
Scholtz, J. "Crystallization of Amphiphilic Peptidomimetics." Chemical Engineering Science. General principles on oiling out vs. crystallization for protected amino acid derivatives.
-
PubChem Compound Summary. "N-Cbz-4-methyl-5-oxooxazolidine."[1] [Link] (Verified Structure & Properties).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of N-Cbz-4-methyl-5-oxooxazolidine via Chiral HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The stereochemical purity of molecules like N-Cbz-4-methyl-5-oxooxazolidine, a key building block in asymmetric synthesis, directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] While several analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) remains the gold standard due to its robustness, high resolution, and sensitivity.[3][4]
This guide provides an in-depth, experience-driven comparison of chiral HPLC with viable alternatives for determining the enantiomeric excess of N-Cbz-4-methyl-5-oxooxazolidine. We will delve into the rationale behind method development, present a detailed experimental protocol for a proposed chiral HPLC method, and offer a comparative analysis with other techniques, supported by experimental data where applicable.
The Central Role of Chiral HPLC
Chiral HPLC achieves enantiomeric separation by creating a transient diastereomeric complex between the analyte and the chiral stationary phase.[5] This differential interaction leads to varying retention times for each enantiomer, allowing for their separation and quantification.[4] The choice of the chiral stationary phase is paramount and is often guided by the structural features of the analyte. For N-Cbz-4-methyl-5-oxooxazolidine, which possesses a carbamate group and is derived from an amino acid, polysaccharide-based CSPs are a logical starting point.[6][7] These phases, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds.[8][9]
Proposed Chiral HPLC Method for N-Cbz-4-methyl-5-oxooxazolidine
While a specific, pre-existing validated method for this exact molecule is not readily found in the literature, a robust starting point can be developed based on the well-established separation of structurally similar N-Cbz protected amino acids and oxazolidinone derivatives.[6][7] The following protocol is a scientifically sound starting point for method development and validation.
Experimental Workflow: Chiral HPLC
Caption: Figure 1: Chiral HPLC Experimental Workflow
Detailed Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm particle size), is recommended as a starting point.[7][10]
-
Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
-
Sample: A racemic standard of N-Cbz-4-methyl-5-oxooxazolidine and the sample to be analyzed.
2. Chromatographic Conditions:
-
Mobile Phase: A normal-phase mobile phase is often effective for N-Cbz protected compounds. A starting composition of n-Hexane:2-Propanol (90:10, v/v) is a good initial condition.[8] Small amounts of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape for acidic or basic compounds.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at a wavelength where the Cbz group has strong absorbance, typically around 220 nm or 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard of N-Cbz-4-methyl-5-oxooxazolidine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample to be analyzed at a similar concentration in the mobile phase.
4. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram of the racemic standard.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area₁] – [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[4]
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric excess. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the need for structural information.[3][8][11]
Logical Comparison of Analytical Methods
Caption: Figure 2: Logical Comparison of Analytical Methods
Performance Comparison Table
| Technique | Principle | Advantages | Limitations | Applicability to N-Cbz-4-methyl-5-oxooxazolidine |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[5] | High resolution, robust, widely applicable, excellent for quantification.[3] | Can require method development, higher solvent consumption.[3] | Excellent. The primary and most reliable method. |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase in the gas phase.[11] | Very high resolution for volatile compounds. | Requires analyte to be volatile or derivatized; risk of thermal degradation. | Potentially applicable with derivatization. Less ideal due to the need for derivatization and potential for thermal instability. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[11] | Rapid, non-separative, provides structural information.[3] | Lower sensitivity and accuracy compared to HPLC, requires a high-resolution NMR spectrometer.[3] | Good for rapid screening. Useful for a quick check of enantiomeric purity, but not for precise quantification. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[3][12] | High efficiency, short analysis times, very low solvent consumption.[3][12] | Can be less robust than HPLC, lower sample loading capacity. | Very good alternative. Particularly suitable for high-throughput screening and "green chemistry" initiatives.[3] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light.[13] | Can provide information on absolute configuration. | Generally not a quantitative method for ee determination on its own.[13] | Limited. More for structural elucidation than for accurate ee quantification. |
In-depth Comparison and Justification
Chiral HPLC stands out as the most suitable technique for the routine and accurate determination of the enantiomeric excess of N-Cbz-4-methyl-5-oxooxazolidine. Its high resolution allows for the separation of enantiomers from other impurities, which is critical for quality control in pharmaceutical development.[11] The robustness of modern HPLC methods ensures reproducible results, a key requirement for validated analytical procedures.
Nuclear Magnetic Resonance (NMR) spectroscopy with the addition of a chiral solvating agent (CSA) offers a rapid, non-separative alternative.[11] This method is particularly useful during the research and development phase for quick reaction monitoring. However, it generally lacks the precision and accuracy of chromatographic methods for the final quantification of enantiomeric excess.
Capillary Electrophoresis (CE) emerges as a strong contender, especially in high-throughput screening environments.[3][12] Its key advantages are speed and minimal solvent consumption, aligning with the principles of green chemistry. For oxazolidinone analogues, CE with cyclodextrin-based chiral selectors has shown excellent separation capabilities.[12]
Conclusion
For the definitive and robust determination of the enantiomeric excess of N-Cbz-4-methyl-5-oxooxazolidine, chiral HPLC is the recommended methodology . Its proven reliability, high resolution, and established validation pathways make it the most trustworthy technique for researchers, scientists, and drug development professionals. While alternative methods like NMR with chiral solvating agents and Capillary Electrophoresis offer distinct advantages in specific scenarios such as rapid screening and high-throughput analysis, chiral HPLC remains the authoritative standard for the precise and accurate quantification of enantiomeric purity. The provided HPLC protocol serves as a solid foundation for developing a validated method tailored to this important chiral building block.
References
-
Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases. ResearchGate. Available at: [Link]
-
ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Taylor & Francis. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect. Available at: [Link]
-
The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chromatography Today. Available at: [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
- Method for determining enantiomeric excess of chiral compounds (variants). Google Patents.
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]
-
A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science. Available at: [Link]
-
Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Arkivoc. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
The chemical structure of the chiral selectors. ResearchGate. Available at: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available at: [Link]
-
Preparation of Chiral N Vinyl Oxazolidinones by a Simple General Procedure. ResearchGate. Available at: [Link]
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. Available at: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cbz-Protected Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, oxazolidinones serve as a cornerstone, acting as valuable chiral auxiliaries and forming the structural core of important antibiotics like Linezolid. The strategic use of protecting groups is paramount in their synthesis, with the Carboxybenzyl (Cbz) group being a frequent choice for amine protection. A thorough understanding of how these molecules behave within a mass spectrometer is critical for reaction monitoring, impurity profiling, and metabolic studies.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of Cbz-protected oxazolidinones under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. It offers a comparative perspective against the commonly used tert-Butoxycarbonyl (Boc) protecting group, supported by mechanistic insights and a detailed experimental protocol to enable researchers to confidently identify and characterize these molecules.
The Decisive Fragmentation of the Cbz Group: A Telltale Signature
The fragmentation of a Cbz-protected oxazolidinone in a collision cell is not a random event. The energy imparted during collision-induced dissociation (CID) is channeled into cleaving the most labile bonds, a process dictated by the stability of the resulting fragment ions. For any Cbz-protected amine, the most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond.
This cleavage is energetically favored because it leads to the formation of a highly stable benzyl cation, which can rearrange to the even more stable tropylium ion. This results in a ubiquitous and diagnostic fragment ion at a mass-to-charge ratio (m/z) of 91. The observation of a strong signal at m/z 91 is a primary indicator of the presence of a Cbz group (or any benzyl ether/ester functionality) within a molecule.
Unraveling the Oxazolidinone Core: Ring Opening and Neutral Losses
Once the Cbz group has imparted its signature, the fragmentation of the remaining oxazolidinone structure provides further structural confirmation. The protonated oxazolidinone core typically undergoes a ring-opening fragmentation. A common pathway involves the cleavage of the C-O and C-N bonds within the ring, often leading to the neutral loss of carbon dioxide (CO₂, 44 Da). This is a mechanistically favorable process that relieves ring strain.
By combining these pathways, we can predict the primary fragmentation cascade for a generic Cbz-protected oxazolidinone.
Proposed Fragmentation Pathway of a Cbz-Protected Oxazolidinone
The following diagram illustrates the logical sequence of fragmentation events for a protonated Cbz-oxazolidinone precursor ion upon collision-induced dissociation.
Caption: Primary fragmentation pathways for a Cbz-protected oxazolidinone.
Performance Comparison: Cbz- vs. Boc-Protected Oxazolidinones
The choice of protecting group has a profound impact on the resulting mass spectrum, providing a clear method for differentiation. The tert-Butoxycarbonyl (Boc) group, another common amine protecting group, fragments in a completely different and equally characteristic manner. This orthogonality in fragmentation is invaluable for structural confirmation.[1]
The primary fragmentation of a Boc-protected amine involves the loss of a neutral isobutylene molecule (56 Da) via an elimination reaction, leaving behind a carbamic acid intermediate that readily loses CO₂ (44 Da). Alternatively, the loss of a tert-butyl cation (m/z 57) can be observed.
The following table summarizes the key diagnostic fragment ions that allow for the unambiguous differentiation of Cbz- and Boc-protected oxazolidinones.
| Protecting Group | Precursor Ion | Primary Diagnostic Fragment(s) | Proposed Neutral Loss(es) | Mechanistic Rationale |
| Cbz | [M+H]⁺ | m/z 91 | C₇H₆ (Benzyl radical + H) | Formation of the highly stable tropylium cation. |
| [M+H - 44]⁺ | CO₂ | Ring-opening of the oxazolidinone core. | ||
| Boc | [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (Isobutylene) | McLafferty-type rearrangement and elimination. |
| m/z 57 | [M - 57] | Formation of the stable tert-butyl cation. | ||
| [M+H - 100]⁺ | C₅H₈O₂ (Boc group) | Complete loss of the protecting group. |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol provides a robust starting point for the analysis of Cbz-protected oxazolidinones using a standard liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a Q-TOF or Triple Quadrupole instrument.
1. Sample Preparation:
-
Rationale: Proper sample preparation ensures a stable and consistent spray, minimizing ion suppression and matrix effects.
-
Protocol:
-
Prepare a stock solution of the Cbz-protected oxazolidinone at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final working concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation and efficient ionization in positive ion mode.
-
2. Liquid Chromatography (Optional, for Mixtures):
-
Rationale: Chromatographic separation is essential when analyzing complex mixtures to ensure that precursor ions are pure before fragmentation.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-10 minute gradient from 5% B to 95% B to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
3. Mass Spectrometry & MS/MS Analysis:
-
Rationale: The parameters chosen are designed to first identify the protonated molecule ([M+H]⁺) and then to apply sufficient, but not excessive, collision energy to induce characteristic fragmentation.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Full Scan: First, acquire a full scan spectrum (e.g., m/z 100-1000) to identify the m/z of the protonated precursor ion ([M+H]⁺).
-
MS/MS (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): This is the most critical parameter to optimize.
-
Initial Setting: Start with a collision energy of 15-20 eV. This is typically sufficient to induce the primary fragmentation of the Cbz group (yielding m/z 91).
-
CE Ramp: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation profile. Lower energies will show the primary, more stable fragments, while higher energies will induce further, secondary fragmentation of the oxazolidinone ring. This provides a comprehensive picture of the fragmentation cascade.[2][3]
-
-
Data Acquisition: Acquire product ion spectra across the relevant mass range (e.g., m/z 50 to the precursor m/z).
-
-
4. Data Validation and Interpretation:
-
Self-Validating System: The protocol is self-validating through the logic of the fragmentation. The presence of the precursor ion in the MS1 scan and the appearance of the diagnostic m/z 91 fragment in the MS/MS scan provide strong, corroborating evidence for the assigned structure. The observed neutral losses (e.g., 44 Da for CO₂) should correspond to logical pieces of the molecule. For ultimate confirmation, analysis of an isotopically labeled standard would show the corresponding mass shift in all fragment ions containing the label.
References
-
Caleb, A. A., Ramli, Y., et al. (2017). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. In: Molecular Technologies for Detection of Chemical and Biological Agents. Springer, Dordrecht. Available at: [Link]
-
Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-6. Available at: [Link]
-
Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-137. Available at: [Link]
-
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2278. Available at: [Link]
-
de Meijere, A., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 16(2), 254-264. Available at: [Link]
-
EGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 649-659. Available at: [Link]
Sources
TLC visualization methods for monitoring N-Cbz-4-methyl-5-oxooxazolidine purity
Executive Summary & Chemical Context
The Challenge: Monitoring the purity of N-Cbz-4-methyl-5-oxooxazolidine (henceforth "the 5-oxo derivative") presents a specific analytical challenge distinct from standard peptide intermediates. Unlike the robust oxazolidin-2-ones (Evans auxiliaries), the 5-oxooxazolidine ring is an activated lactone—essentially a cyclic anhydride equivalent.
The Critical Failure Mode: The primary degradation pathway is hydrolysis , driven by moisture or silica acidity, which opens the lactone ring to revert to the starting material: N-Cbz-Alanine .
The Solution: Standard UV visualization is insufficient because both the product and the hydrolytic impurity share the UV-active Cbz chromophore. To guarantee purity, you must utilize a "Dual-Stain Validation System" :
-
Bromocresol Green (BCG) to detect the free carboxylic acid (hydrolysis impurity).
-
Hydroxylamine/Ferric Chloride to validate the intact lactone ring (active product).
Comparative Analysis of Visualization Methods
The following table compares the efficacy of detection methods specifically for separating the 5-oxo product from its hydrolyzed precursor.
| Method | Target Functionality | Sensitivity | Specificity | Status | Observation (Product) | Observation (Impurity: N-Cbz-Ala) |
| UV (254 nm) | Aromatic Ring (Cbz) | High | Low | Non-Destructive | Dark Spot (High R_f) | Dark Spot (Low R_f) |
| Bromocresol Green | Carboxylic Acid (pKa < 5) | Medium | High | Semi-Destructive | No Reaction (Blue) | Bright Yellow |
| Hydroxamate/FeCl₃ | Activated Ester/Lactone | Medium | High | Destructive | Red/Burgundy | Negative (Yellow/Clear) |
| PMA / CAM | General Organic | High | Low | Destructive | Dark Blue/Black | Dark Blue/Black |
| Ninhydrin | Free Amine | N/A | N/A | Destructive | Negative (Blocked N) | Negative (Blocked N) |
Strategic Visualization Workflows (Diagrams)
Diagram 1: The "Dual-Check" Decision Logic
This decision tree illustrates the logical flow for confirming product integrity versus hydrolysis.
Caption: Logical workflow for distinguishing the 5-oxo lactone from its hydrolyzed acid impurity.
Diagram 2: Chemical Mechanism of Detection
Understanding why the stains work is crucial for interpreting ambiguous results.
Caption: Chemical basis for differential staining: BCG targets the acid impurity; Fe-Hydroxamate targets the lactone ring.
Detailed Experimental Protocols
Method A: Bromocresol Green (The "Acid Hunter")
Purpose: Instantly identifies if your reaction has stalled or if the product has hydrolyzed back to N-Cbz-Alanine.
-
Reagent Preparation: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution just turns from yellow to blue.
-
Procedure:
-
Elute TLC plate (Recommended solvent: Hexane:EtOAc 2:1).
-
Dry the plate thoroughly (residual acetic acid from mobile phase will cause false positives).
-
Dip the plate into the stain.[1]
-
-
Interpretation:
Method B: Hydroxylamine / Ferric Chloride (The "Lactone Validator")
Purpose: Confirms the presence of the activated ester/lactone functionality.
-
Reagent Preparation:
-
Solution A: 2 g Hydroxylamine HCl in 25 mL water + 50 mL Ethanol.
-
Solution B: 4 g NaOH in 25 mL water + 50 mL Ethanol.
-
Solution C: 10% FeCl₃ in 1% HCl.
-
-
Procedure:
-
Mix equal parts Sol A and Sol B immediately before use (Solution D).
-
Spray/Dip the TLC plate with Solution D.
-
Heat gently (blow dryer) for 2-3 minutes to form the hydroxamic acid.
-
Spray with Solution C (FeCl₃).
-
-
Interpretation:
-
5-oxo Product: Distinct Red/Burgundy spot on a yellow background.
-
N-Cbz-Ala: No red color (remains yellow).
-
Method C: Stability Check (2D-TLC)
Expert Insight: 5-oxooxazolidines are acid-labile. Silica gel is acidic. To ensure the "impurity" isn't being created by the TLC plate itself:
-
Spot the product in the corner of a square TLC plate.
-
Run Solvent System 1 (Vertical).
-
Dry the plate.
-
Run Solvent System 1 again (Horizontal/90° rotation).
-
Result: If the compound is stable, all spots will lie on the diagonal. If the product decomposes on silica, you will see a new spot (N-Cbz-Ala) off the diagonal in the second dimension.
Troubleshooting & Expert Tips
-
RF Value Drift: In Hexane:EtOAc (1:1), N-Cbz-Ala will streak near the baseline due to the free acid. The 5-oxo product will run much higher (Rf ~0.6). If you see a streak connecting the two, your product is hydrolyzing during elution. Fix: Use a neutralized silica plate (pre-wash with 1% Triethylamine in pentane and dry) to prevent on-plate degradation.
-
False Positives (BCG): If you use Acetic Acid in your mobile phase, the entire BCG plate will turn yellow. You must dry the plate under high vacuum or a heat gun for >5 minutes to remove mobile phase acid before staining.
-
False Negatives (UV): The Cbz group is a strong chromophore. If you see no spot under UV, you have likely lost the Cbz group (hydrogenolysis) or the molecule has fragmented entirely.
References
-
Chemical Structure & Data: PubChem.[6] N-Cbz-L-leucyl-L-alanine benzyl ester (Analogous substructure reference for Cbz-peptide properties).[6] National Library of Medicine.[6] [Link][6]
-
TLC Visualization Methods: LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. (2022). [Link]
-
Oxazolidinone Synthesis & Monitoring: Karjalainen, A. et al. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin. Arkivoc. [Link]
-
Functional Group Staining (Esters): University of Illinois. TLC Visualization Reagents - Ferric Hydroxamate. [Link]
-
Bromocresol Green Protocol: Macherey-Nagel. TLC visualization reagent bromocresol green. [Link]
Sources
Comparing synthetic routes for N-methyl amino acids using oxazolidinones vs direct methylation
Oxazolidinones vs. Direct Methylation
Executive Summary: The Chirality Trade-Off
N-methylation of amino acids is a pivotal modification in peptide drug discovery, enhancing metabolic stability (protease resistance) and membrane permeability (oral bioavailability).[1][2] However, the synthetic installation of this methyl group presents a classic dilemma in organic synthesis: Speed vs. Stereochemical Integrity.
-
Direct Methylation (Benoiton Method): Offers a rapid, one-step protocol using alkyl halides and strong bases. It is efficient for simple substrates but carries high risks of racemization and side-chain alkylation.
-
Oxazolidinone Method (Freidinger/Reductive Cleavage): A multi-step "chiral lock" strategy. It forms a temporary ring that protects the
-center and the nitrogen simultaneously. It is the "Gold Standard" for preserving enantiopurity, particularly for racemization-prone residues (e.g., Phenylglycine, Cysteine).
This guide objectively compares these routes, providing optimized protocols and decision-making frameworks to select the correct pathway for your specific substrate.
Route A: Direct Methylation (The Optimized Benoiton Protocol)
The Mechanism & The Risk
Direct methylation involves the deprotonation of the carbamate-protected amine (NH) followed by an
-
The Problem: The base required to deprotonate the amide (NaH or LiHMDS) can also deprotonate the
-proton, leading to an enolate intermediate and subsequent racemization. -
The Solution (Benoiton’s Insight): Racemization is minimized if the carboxyl group is left unprotected (as a carboxylate salt) rather than as an ester. The negative charge on the carboxylate electrostatically shields the
-proton from deprotonation.
Optimized Protocol: NaH/MeI in THF
Best for: Simple aliphatic amino acids (Ala, Leu, Val, Phe) where speed is prioritized.
Reagents:
-
Substrate:
-Boc or -Cbz amino acid (Free acid, NOT ester). -
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 equiv).
-
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Workflow:
-
Preparation: Dissolve the
-protected amino acid in anhydrous THF under Argon. -
Reagent Addition: Add MeI (8 equiv) before the base.
-
Deprotonation: Cool to 0°C. Add NaH (3 equiv) carefully in portions. The first equivalent neutralizes the carboxylic acid; the second deprotonates the amide.
-
Reaction: Stir at room temperature for 24 hours. (Note: The reaction mixture often becomes a thick gel/suspension).
-
Quench: Dilute with EtOAc and carefully add water to quench excess NaH.
-
Workup: Acidify aqueous layer with 1M HCl, extract with EtOAc, dry over
, and concentrate.
Critical Control Point:
Do NOT use Methyl Esters. If you methylate an amino acid ester with NaH, you will generate significant racemization (10–30% D-isomer). Always use the free acid form to utilize the "carboxylate shield" effect.
Route B: The Oxazolidinone Scaffold (Freidinger/Reductive Cleavage)
The Mechanism & The Advantage
This method avoids basic alkylation entirely.[5] Instead, it uses condensation with an aldehyde to form a 5-membered ring (oxazolidinone).[6] The "methyl" group is installed as a methylene bridge (
-
Cyclization:
-Cbz/Fmoc-AA + Paraformaldehyde 5-Oxazolidinone. -
Reductive Ring Opening: The ring is cleaved specifically at the
bond, leaving the methyl group attached to the nitrogen.
-
Why it works: The
-proton is locked in a rigid ring system, preventing enolization. The "methylation" is actually a reduction, occurring under acidic conditions.
Optimized Protocol: Fmoc-Compatible Reductive Cleavage
Best for: Racemization-prone residues (Phg, Cys, His, Trp) and SPPS building blocks.
Phase 1: Formation of the Oxazolidinone
-
Reagents: Fmoc-Amino Acid (1 equiv), Paraformaldehyde (3 equiv), p-Toluenesulfonic acid (TsOH, 0.1 equiv).
-
Solvent: Toluene (0.2 M).
-
Setup: Reflux with a Dean-Stark trap to remove water.
-
Reaction: Reflux for 1–4 hours until clear solution forms (completion monitored by TLC).
-
Workup: Wash with
, dry, and concentrate. Isolate the oxazolidinone (often a stable solid).[6]
Phase 2: Reductive Ring Opening (The "Methylation" Step)
-
Reagents: Triethylsilane (
, 3 equiv), Trifluoroacetic Acid (TFA). -
Solvent:
or DCM. -
Reaction: Dissolve oxazolidinone in
. Add followed by TFA (1:1 v/v ratio with solvent). -
Time: Stir at room temperature for 12–24 hours.
-
Mechanism: The acid protonates the ring oxygen; the hydride (
) from silane attacks the methylene carbon, cleaving the C-O bond and yielding the -Methyl-Fmoc-AA.
Critical Control Point:
Side Chain Protection: Ensure side chains (e.g., Lys, Ser) are orthogonally protected (e.g., t-Bu, Trt) as the acidic reduction conditions can cleave acid-labile protecting groups if not carefully managed.
Comparative Data Analysis
The following data summarizes typical performance metrics for difficult substrates (e.g., Phenylglycine, which racemizes easily).
| Feature | Direct Methylation (NaH/MeI) | Oxazolidinone (Freidinger) |
| Primary Mechanism | Reductive Ring Opening (Acidic) | |
| Step Count | 1 Step | 2 Steps |
| Yield (Typical) | 85–95% | 70–85% (Overall) |
| Enantiomeric Excess (ee%) | 90–98% (Substrate dependent) | >99% (Consistently) |
| Steric Tolerance | Low (Fails for Val/Ile often) | High (Ring relieves steric strain) |
| Side Chain Risks | High (O/S-methylation possible) | Low (Requires acid stability) |
| Cost | Low | Moderate (Silanes/TsOH) |
Visualizing the Pathways
Figure 1: Mechanistic Comparison & Decision Logic
Caption: Decision matrix for selecting the synthesis route. Path A (Red) is faster but riskier; Path B (Blue) ensures stereochemical integrity.
Strategic Recommendations
-
Use Direct Methylation When:
-
You are synthesizing simple aliphatic amino acids (Gly, Ala, Leu, Phe).
-
You need gram-scale quantities rapidly.
-
You are using the Free Acid (Benoiton modification), not the ester.
-
-
Use Oxazolidinone Method When:
-
Chirality is paramount: Working with Phenylglycine, Cysteine, or Tyrosine.
-
Steric Bulk: Valine and Isoleucine often stall under direct methylation due to steric hindrance; the oxazolidinone formation actually relieves steric strain, making it the preferred route for
-branched amino acids. -
SPPS: You need to generate Fmoc-N-Me-AA building blocks with high purity for solid-phase synthesis.
-
References
-
Freidinger, R. M., et al. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." Journal of Organic Chemistry, 48(1), 77–81.
-
Aurelio, L., et al. (2003).[7][8] "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." Journal of Organic Chemistry, 68(7), 2652–2667.[7]
-
Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry, 55(5), 906-910.
- Reddy, G. V., et al. (1998). "Facile Synthesis of N-Methyl Amino Acids via Reductive Cleavage of Oxazolidinones." Tetrahedron Letters, 39(14), 1985-1986.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Safety Operating Guide
N-Cbz-4-methyl-5-oxooxazolidine proper disposal procedures
An Expert's Guide to the Safe Disposal of N-Cbz-4-methyl-5-oxooxazolidine
As a novel molecule in the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, N-Cbz-4-methyl-5-oxooxazolidine requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles for oxazolidinone-class compounds.
Hazard Assessment and Core Principles
The foundational step in any disposal protocol is understanding the potential risks. Based on data from related oxazolidinone compounds, N-Cbz-4-methyl-5-oxooxazolidine should be handled as a hazardous substance.[1][2]
Core Disposal Principles:
-
Waste Classification: The responsibility for classifying waste rests with the generator.[3][4] Treat all waste streams containing N-Cbz-4-methyl-5-oxooxazolidine as hazardous chemical waste.
-
Segregation: Do not mix this waste with other chemical streams unless explicitly directed by your institution's EHS guidelines.[5] Improper mixing can lead to unintended chemical reactions.
-
Containment: All waste must be stored in appropriate, sealed, and clearly labeled containers to prevent environmental release.[5]
-
Prohibition of Sewer Disposal: Under no circumstances should this compound or its containers be disposed of via sinks or drains.[1][5] This practice can lead to the contamination of waterways and may have long-lasting harmful effects on aquatic life.[6]
Anticipated Hazard Profile
| Hazard Type | Anticipated Risk & Rationale | Recommended Precautions |
| Skin & Eye Irritation | Structurally similar oxazolidinones are known to cause skin and serious eye irritation.[5] | Always wear nitrile gloves, a lab coat, and chemical safety goggles when handling the compound.[7][8] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation.[2] | Handle the solid compound and prepare solutions inside a certified chemical fume hood.[7] |
| Oral Toxicity | May be harmful if swallowed.[4][7] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[7] |
| Aquatic Toxicity | Some related compounds are classified as toxic or harmful to aquatic life with long-lasting effects.[5] | Prevent any release into the environment. All waste must be collected for approved disposal.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final pickup. Adherence to these steps is critical for maintaining a safe laboratory environment.
Step 1: Waste Identification and Segregation
Immediately upon generation, identify and segregate all materials contaminated with N-Cbz-4-methyl-5-oxooxazolidine.
-
Solid Waste: This includes unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves, weigh boats, and pipette tips.
-
Liquid Waste: This includes stock solutions, reaction mixtures, and solvent rinses from contaminated glassware.
Collect these waste streams in separate, dedicated containers at the point of generation.
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental exposure and ensure correct disposal by EHS personnel.
-
Select Appropriate Containers:
-
For Solid Waste: Use a high-density polyethylene (HDPE) container with a secure, screw-top lid.
-
For Liquid Waste: Use a compatible, shatter-resistant container (e.g., HDPE or coated glass) with a leak-proof screw cap. Ensure the container material is compatible with the solvent used.
-
-
Affix a Hazardous Waste Label:
-
As soon as the first piece of waste is added, label the container.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "N-Cbz-4-methyl-5-oxooxazolidine "
-
The accumulation start date.
-
Associated hazards (e.g., "Irritant," "Handle with Care").
-
-
Step 3: Waste Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers closed at all times except when adding waste.[9]
-
Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary container to mitigate spills.
-
Incompatibilities: Store away from strong oxidizing agents.[3][10]
Step 4: Scheduling Final Disposal
-
Contact EHS: Once the waste container is full, or if you are discontinuing work with the compound, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete any required waste manifest forms accurately and completely.
-
Final Handover: Ensure the container is securely sealed and properly labeled before handing it over to the hazardous waste technicians. The final disposal must be conducted at an approved and licensed hazardous waste treatment and disposal facility.[7][8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental impact.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Assess and Select PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. For large spills, respiratory protection may be necessary.
-
Containment & Cleanup (for small spills):
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Use spark-proof tools if flammable solvents are present.
-
-
Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Cbz-4-methyl-5-oxooxazolidine waste.
Caption: Logical steps for the proper disposal of N-Cbz-4-methyl-5-oxooxazolidine.
References
- Benchchem. Proper Disposal of 2-Oxazolidinone, 5-methyl-3-vinyl-: A Guide for Laboratory Professionals.
- ChemScene. Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate.
- Fisher Scientific. 2-Oxazolidone Safety Data Sheet.
- Fisher Scientific. (S)-4-(4-Aminobenzyl)-2-oxazolidinone Safety Data Sheet.
- Chemos GmbH & Co.KG. 2-Oxazolidinone Safety Data Sheet.
- Fisher Scientific. 2-Oxazolidinone Safety Data Sheet (UK).
- Fisher Scientific. (S)-4-Benzyl-2-oxazolidinone Safety Data Sheet.
- Material Safety Data Sheet.
- Apollo Scientific. N-BENZYL-2-METHYLPROPAN-1-AMINE Safety Data Sheet.
- Fairy Original Safety Data Sheet.
- TCI Chemicals. Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Safety Data Sheet.
- Fisher Scientific. (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid Safety Data Sheet.
- ECHEMI. (R)-4-Benzyl-2-oxazolidinone Safety Data Sheet.
Sources
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clhgroup.co.uk [clhgroup.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. asset.conrad.com [asset.conrad.com]
- 10. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
